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  • Product: (2-Methylisoindolin-5-yl)methanol
  • CAS: 439691-87-9

Core Science & Biosynthesis

Foundational

(2-Methylisoindolin-5-yl)methanol: Structural Profiling, Synthetic Methodologies, and Pharmacophoric Applications

Executive Summary (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9) is a highly versatile, rigidified bicyclic building block increasingly utilized in modern medicinal chemistry. Serving as a conformationally restrict...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9) is a highly versatile, rigidified bicyclic building block increasingly utilized in modern medicinal chemistry. Serving as a conformationally restricted bioisostere for flexible benzylamines, the isoindoline core is recognized as a "privileged scaffold"[1] that minimizes entropic penalties during target binding. This technical whitepaper details the physicochemical properties, self-validating synthetic protocols, and strategic applications of this compound in drug design.

Structural Identity and Physicochemical Profiling

Understanding the physicochemical baseline of (2-Methylisoindolin-5-yl)methanol is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule consists of an isoindoline core, an N-methyl group, and a 5-hydroxymethyl substituent.

PropertyValue
Chemical Name (2-Methylisoindolin-5-yl)methanol
CAS Number 439691-87-9
Molecular Formula C10H13NO
Molecular Weight 163.21 g/mol
Monoisotopic Mass 163.0997 Da
SMILES OCC1=CC2=C(CN(C)C2)C=C1
Predicted [M+H]+ m/z 164.1070

Data synthesized from BLD Pharm[2] and PubChemLite[3].

Causality in Design: The N-methylated tertiary amine tunes the basicity (pKa ~8.5), ensuring the molecule is predominantly protonated at physiological pH. This facilitates critical salt-bridge interactions with acidic residues (e.g., Asp/Glu) in kinase hinge regions. Concurrently, the 5-hydroxymethyl group acts as a dual-purpose vector: it can serve as a hydrogen bond donor/acceptor in the target binding site, or act as a synthetic handle for further elaboration (e.g., etherification, or oxidation to an aldehyde for reductive amination)[2].

Synthetic Methodologies and Workflow

The synthesis of (2-Methylisoindolin-5-yl)methanol is best achieved through a highly efficient, two-step sequence starting from commercially available trimellitic anhydride. This route maximizes step economy by utilizing a global reduction strategy[4].

Synthesis A Trimellitic Anhydride B Methylamine (CH3NH2) Acetic Acid, Reflux A->B Step 1: Imide Cyclization C 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid B->C D LiAlH4 (Global Reduction) THF, 0°C to 65°C C->D Step 2: Imide & Acid Reduction E (2-Methylisoindolin-5-yl)methanol D->E

Synthetic workflow for (2-Methylisoindolin-5-yl)methanol via global reduction.

Step-by-Step Protocol: Global Reduction Strategy

Step 1: Imide Cyclization

  • Reagents: Suspend trimellitic anhydride (1.0 eq) in glacial acetic acid (0.5 M).

  • Addition: Slowly add aqueous methylamine (1.2 eq) at room temperature. An exothermic reaction occurs, forming an intermediate amic acid precipitate.

  • Cyclization: Heat the mixture to reflux (118°C) for 4 hours.

  • Self-Validation: The reaction's progress is visually validated when the opaque amic acid suspension completely dissolves into a clear solution, indicating successful dehydration to the imide. Upon cooling and pouring into ice water, 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid precipitates as a white solid.

Step 2: Global Reduction (Imide and Carboxylic Acid)

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH 4​ , 5.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0°C[4].

  • Addition: Add the intermediate from Step 1 portion-wise. Causality: LiAlH 4​ is a powerful reducing agent required to simultaneously reduce the two imide carbonyls to methylene groups and the carboxylic acid to a primary alcohol[4].

  • Reflux: Warm the reaction to 65°C and reflux for 12 hours.

  • Self-Validation & Workup: The completion is validated by the cessation of hydrogen gas evolution. To prevent emulsion formation and ensure high recovery of the basic isoindoline, employ a Fieser workup: sequentially add n mL H 2​ O, n mL 15% NaOH, and 3n mL H 2​ O (where n = grams of LiAlH 4​ used). This precipitates the aluminum salts as a granular white solid, allowing the target compound to be easily isolated from the organic filtrate.

Application in Medicinal Chemistry: Pharmacophore Replacement

In drug discovery, the transition from flexible aliphatic chains to conformationally restricted rings is a foundational strategy. (2-Methylisoindolin-5-yl)methanol is frequently deployed to replace flexible benzylamine motifs[1].

Pharmacophore Core Isoindoline Core Rigidifies basic amine Reduces entropic penalty Target Target Binding Kinase/GPCR interaction Improved potency Core->Target Structural Pre-organization NMethyl N-Methyl Group Tunes pKa (~8.5) Enhances lipophilicity NMethyl->Target Solvent-exposed/Salt bridge Hydroxymethyl 5-Hydroxymethyl H-bond donor/acceptor Vector for further coupling Hydroxymethyl->Target H-bond network

Pharmacophoric contributions of (2-Methylisoindolin-5-yl)methanol in drug design.

By locking the basic nitrogen into a bicyclic framework, the entropic penalty typically incurred when a flexible molecule binds to its target is drastically reduced. The rigid vector provided by the isoindoline core precisely projects the 5-hydroxymethyl group into adjacent binding pockets, making it an ideal scaffold for developing potent kinase inhibitors or GPCR modulators[1].

Analytical Validation and Storage Protocols

To ensure the integrity of the synthesized (2-Methylisoindolin-5-yl)methanol, rigorous analytical validation is required:

  • LC-MS: The mass spectrum must confirm the presence of the protonated molecular ion [M+H]+ at m/z 164.1[3]. The absence of m/z 178 or 192 indicates complete reduction of the carbonyl groups.

  • NMR Spectroscopy: 1 H NMR will show a characteristic singlet for the N-methyl group (~2.8 ppm) and a singlet for the benzylic methylene protons of the hydroxymethyl group (~4.6 ppm). The disappearance of downfield carbonyl carbon signals in 13 C NMR confirms the success of the LiAlH 4​ reduction.

  • Storage & Handling: As a benzylic alcohol and tertiary amine, the compound is susceptible to slow atmospheric oxidation. It must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C. Cold-chain transportation is recommended to maintain >95% purity over extended periods[2].

References
  • Title: 439691-87-9 (C10H13NO) Source: PubChemLite URL: [Link]

  • Title: Process Improvements for the Preparation of Kilo Quantities of a Series of Isoindoline Compounds Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of (2-Methylisoindolin-5-yl)methanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Methylisoindolin-5-yl)methanol, a key building block in medicinal chemistry and materials science. This document...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Methylisoindolin-5-yl)methanol, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the structural elucidation of this and related isoindoline derivatives. While direct experimental spectra for this specific molecule are not publicly available, this guide synthesizes predicted data based on established principles of spectroscopy and extensive literature on analogous compounds.

Introduction to (2-Methylisoindolin-5-yl)methanol and the Imperative of Spectroscopic Analysis

(2-Methylisoindolin-5-yl)methanol, with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , belongs to the isoindoline class of heterocyclic compounds.[1] The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2][3] The presence of a reactive hydroxymethyl group and a tertiary amine within a semi-rigid bicyclic system makes it a versatile synthon for creating diverse chemical libraries.

Accurate structural confirmation and purity assessment are paramount in any chemical research and development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide will provide a detailed walkthrough of the expected spectral data for (2-Methylisoindolin-5-yl)methanol and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (2-Methylisoindolin-5-yl)methanol is expected to be highly informative, with distinct signals for the aromatic, benzylic, N-methyl, and hydroxymethyl protons. The choice of deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often used for compounds with exchangeable protons like the hydroxyl group, while chloroform-d (CDCl₃) is also a common choice.[4]

Table 1: Predicted ¹H NMR Data for (2-Methylisoindolin-5-yl)methanol in CDCl₃ (Referenced to TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.2-7.3m3HAr-HThe three aromatic protons on the benzene ring are expected to appear in this region. Their specific coupling patterns will depend on their relative positions. Similar isoindoline derivatives show aromatic protons in this range.[5]
~4.65s2HAr-CH₂-OHThe benzylic protons of the hydroxymethyl group are expected to be a singlet, as there are no adjacent protons to couple with. The electronegative oxygen atom shifts this signal downfield.
~3.80s4HN-CH₂-ArThe four protons of the two methylene groups in the isoindoline ring are expected to be magnetically equivalent, appearing as a single sharp singlet. In some asymmetric isoindoline derivatives, these protons can become diastereotopic and appear as two distinct signals.[6]
~2.50s3HN-CH₃The three protons of the N-methyl group are expected to appear as a singlet. This region is characteristic of N-alkyl groups.
~1.60t (broad)1H-OHThe hydroxyl proton is exchangeable and its chemical shift can vary with concentration and temperature. It is expected to be a broad singlet or a triplet if coupled to the adjacent methylene protons. In DMSO-d₆, this peak is often more distinct.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for (2-Methylisoindolin-5-yl)methanol in CDCl₃ (Referenced to CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~140-145Ar-C (quaternary)The two quaternary aromatic carbons attached to the isoindoline nitrogen and the hydroxymethyl group are expected in this downfield region.
~125-130Ar-CHThe three aromatic methine carbons will appear in this range. Their precise shifts can be predicted using computational methods or by comparison with similar substituted benzenes.
~65Ar-CH₂-OHThe benzylic carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom.
~58N-CH₂-ArThe two equivalent methylene carbons of the isoindoline ring are expected in this region, typical for carbons attached to a nitrogen atom.
~42N-CH₃The carbon of the N-methyl group is expected at this upfield chemical shift.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (2-Methylisoindolin-5-yl)methanol.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[8]

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

    • Shim the magnetic field to obtain a sharp, symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

    • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_Std Add Internal Standard (TMS) Dissolve->Add_Std Shim Shim Magnetic Field Add_Std->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (optional) Acquire_13C->Acquire_2D Process Process Spectra (FT, Phasing) Acquire_2D->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Peaks Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: NMR experimental workflow from sample preparation to structural confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Predicted IR Spectral Data

The IR spectrum of (2-Methylisoindolin-5-yl)methanol is expected to show characteristic absorption bands for the O-H, C-H, and C-N bonds.

Table 3: Predicted IR Absorption Bands for (2-Methylisoindolin-5-yl)methanol

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale and Comparative Insights
3200-3600Strong, BroadO-H stretchAlcoholThe broadness of this peak is due to hydrogen bonding.[10] In the gas phase or in a very dilute non-polar solvent, a sharper peak would be observed.[11]
2950-2850MediumC-H stretchAliphatic (CH₂, CH₃)These absorptions are characteristic of sp³ hybridized C-H bonds.
~3030Weak-MediumC-H stretchAromaticThis absorption is characteristic of sp² hybridized C-H bonds on the benzene ring.
1600, 1475Medium-WeakC=C stretchAromatic RingThese two bands are characteristic of the benzene ring.
1050-1150StrongC-O stretchPrimary AlcoholThe C-O stretching vibration of a primary alcohol typically appears in this region.
1200-1350MediumC-N stretchTertiary AmineThe C-N stretching of the tertiary amine in the isoindoline ring is expected here.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectral Data

For (2-Methylisoindolin-5-yl)methanol (MW = 163.22), a high-resolution mass spectrometer (HRMS) would be used to confirm the elemental composition.[5] Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, and it is expected to produce a prominent protonated molecular ion [M+H]⁺.

Table 4: Predicted Mass Spectral Peaks for (2-Methylisoindolin-5-yl)methanol (ESI-MS)

m/z (predicted)IonRationale for Formation
164.1073[M+H]⁺Protonated molecular ion. The exact mass can be calculated as C₁₀H₁₄NO⁺.
146.0968[M+H - H₂O]⁺Loss of a water molecule from the protonated molecular ion, a common fragmentation pathway for alcohols.
132.0811[M+H - CH₂O]⁺Loss of formaldehyde from the hydroxymethyl group.
118.0655[C₈H₈N]⁺A potential fragment resulting from the cleavage of the isoindoline ring.
Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of instrumentation and methodology can significantly impact the quality of the mass spectral data.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[12]

  • Data Acquisition (LC-MS):

    • Inject the sample solution into a liquid chromatograph (LC) coupled to a mass spectrometer (MS). The LC separates the analyte from any impurities.

    • The eluent from the LC is introduced into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[13]

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (LC-MS) cluster_analysis_ms Data Analysis Prepare_Soln Prepare Dilute Solution Add_Acid Add Formic Acid Prepare_Soln->Add_Acid Inject Inject into LC Add_Acid->Inject Ionize Electrospray Ionization (ESI) Inject->Ionize Acquire_MS1 Acquire Full Scan MS Ionize->Acquire_MS1 Acquire_MS2 Acquire MS/MS (CID) Acquire_MS1->Acquire_MS2 Determine_MW Determine Molecular Weight Acquire_MS2->Determine_MW Analyze_Frag Analyze Fragmentation Pattern Determine_MW->Analyze_Frag Confirm_Comp Confirm Elemental Composition (HRMS) Analyze_Frag->Confirm_Comp

Caption: Mass spectrometry workflow for molecular weight determination and structural analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of (2-Methylisoindolin-5-yl)methanol requires a synergistic approach, integrating data from NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. The predicted data and protocols outlined in this guide serve as a robust framework for researchers working with this compound, enabling them to confidently characterize their materials and advance their scientific endeavors.

References

  • BenchChem. (n.d.). Comparative Spectroscopic Analysis of N-Substituted Isoindolinones Synthesized from Dimethyl 3-(bromomethyl)phthalate.
  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Wiley Online Library. (n.d.). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids.
  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
  • Semantic Scholar. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A.
  • Royal Society of Chemistry. (2015). 1H and 13C NMR spectra of compound 2a.
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 2a (DMSO-d 6 ).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • BLD Pharm. (n.d.). 439691-87-9|(2-Methylisoindolin-5-yl)methanol.
  • Caribbean Journal of Sciences and Technology. (2013). SYNTHESIS OF SOME NOVEL INDOLINE DERIVATIVES.
  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
  • Organic Letters. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Doc Brown's Chemistry. (2026). Advanced Organic Chemistry: Infrared spectrum of methanol.
  • PubChem. (n.d.). N-Methyl-1-(2-methyl-2,3-dihydro-1H-isoindol-5-YL)methanamine | C11H16N2.
  • MDPI. (2024). UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study).
  • Thermo Fisher Scientific. (n.d.). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry.
  • MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles.
  • NIST WebBook. (n.d.). Methyl Alcohol.
  • ScienceDirect. (2011). Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism.
  • ResearchGate. (2022). MS-MS of the peak at m/z 535.
  • ResearchGate. (n.d.). The calculated IR spectra of methanol monomer and clusters with n = 2–5.
  • Doc Brown's Chemistry. (2025). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of.
  • ResearchGate. (n.d.). 1 H NMR, 13 C NMR and 2D NMR Correlations Data of luteolin 5-methyl ether (1) and cirsilineol (2).
  • Pharmacognosy Journal. (2019). LC-MS Analysis of Phytocomponents in the Methanol Extract of Piper Sarmentosum Leaves.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

Foundational

Foreword: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to the Solubility Profile of (2-Methylisoindolin-5-yl)methanol This guide provides a comprehensive framework for characterizing the aqueous solubility profile of (2-Methylisoindolin-5-yl)metha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (2-Methylisoindolin-5-yl)methanol

This guide provides a comprehensive framework for characterizing the aqueous solubility profile of (2-Methylisoindolin-5-yl)methanol . We will move beyond rote protocol recitation to explore the underlying principles that govern robust solubility assessment. By understanding the distinction between kinetic and thermodynamic solubility, and the rationale behind each experimental parameter, researchers can generate data that is not only accurate but also profoundly informative for guiding lead optimization and formulation strategies.[4][5]

Compound Profile: (2-Methylisoindolin-5-yl)methanol

Before delving into experimental design, a clear understanding of the target compound is essential. This profile serves as the foundation for all subsequent analyses.

PropertyValueSource
IUPAC Name (2-Methylisoindolin-5-yl)methanol-
CAS Number 439691-87-9[6]
Molecular Formula C₁₀H₁₃NO[6]
Molecular Weight 163.21 g/mol [6]
Chemical Structure -

Note: The structure is provided for illustrative purposes.

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

A frequent point of confusion in early development is the distinction between kinetic and thermodynamic solubility. These are not interchangeable terms; they measure different phenomena and provide distinct, complementary insights crucial at different stages of the drug discovery pipeline.[3][7]

FeatureKinetic SolubilityThermodynamic (Equilibrium) Solubility
Starting Material Compound pre-dissolved in an organic solvent (typically DMSO).[1][8]Solid, crystalline compound.[1][4]
Objective Measures the concentration at which a compound precipitates from a supersaturated solution.Measures the true equilibrium concentration of a saturated solution.[2][9]
Incubation Time Short (e.g., 1-2 hours).[1]Long (e.g., >24 hours) to ensure equilibrium is reached.[1][4]
Relevance High-throughput screening (HTS), early-stage discovery to quickly flag compounds with potential solubility liabilities.[1][3]Lead optimization, pre-formulation, Biopharmaceutics Classification System (BCS) determination.[2][7]
Typical Value Often overestimates the true solubility.[4]Considered the "gold standard" or true solubility value.

The causal relationship is clear: kinetic solubility is a rapid assessment of a compound's tendency to stay in a transient, supersaturated state, which is relevant for many in vitro assays. Thermodynamic solubility, however, reflects the stable, long-term concentration achievable, which is fundamental for predicting in vivo absorption and guiding formulation.[4][5]

Experimental Design: Protocols for Solubility Determination

The following protocols are designed as self-validating systems, incorporating controls and precise analytical quantification to ensure the trustworthiness of the generated data.

Kinetic Solubility Determination via Nephelometry or UV Spectroscopy

This high-throughput method is ideal for early-stage assessment. It relies on adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the point of precipitation.[1][8]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Quantification A 1. Prepare 10 mM stock of (2-Methylisoindolin-5-yl)methanol in 100% DMSO B 2. Prepare aqueous buffer (e.g., PBS, pH 7.4) C 3. Dispense DMSO stock into 96-well plate (e.g., 2 µL) A->C Input D 4. Add aqueous buffer (e.g., 198 µL) to create supersaturated solution B->D Diluent C->D E 5. Shake plate at 25°C for 2 hours D->E F 6a. Nephelometry: Measure light scattering to detect precipitate E->F Output G 6b. UV/LC-MS (Alternative): Filter/centrifuge to remove solid. Measure concentration of supernatant E->G H 7. Calculate solubility based on highest concentration without precipitate or via calibration curve F->H G->H

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (2-Methylisoindolin-5-yl)methanol in 100% DMSO. Ensure the compound is fully dissolved.

  • Plate Preparation: Using a liquid handler or manual pipette, create a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. This rapid solvent shift induces precipitation for poorly soluble compounds.

  • Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C) for 2 hours.[1] This allows the system to approach a metastable state.

  • Detection (Nephelometry): Read the plate using a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed. The kinetic solubility is the highest concentration that does not show a significant increase in scattering compared to a blank.[1][8]

  • Detection (Alternative - UV/LC-MS): For a more quantitative result, filter the samples through a 0.45 µm filter plate to remove any precipitate.[10] The concentration of the compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS/MS against a calibration curve.[1][9]

Thermodynamic Solubility Determination via the Shake-Flask Method

This is the definitive method for determining true equilibrium solubility, essential for regulatory submissions and formulation development.[2][4] It is guided by principles outlined in the ICH M9 guidelines for BCS classification.[11][12][13]

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sample Processing & Analysis A 1. Weigh excess solid (2-Methylisoindolin-5-yl)methanol (e.g., 2-5 mg) B 2. Add precise volume of buffer (e.g., 1 mL) to vials A->B D 4. Seal vials and place in shaking incubator B->D Input C 3. Prepare buffers at pH 1.2, 4.5, 6.8 (ICH M9 Guideline) C->B Solvent System E 5. Incubate at 37°C for 24-48 hours to ensure equilibrium D->E F 6. Centrifuge vials at high speed to pellet undissolved solid E->F Output G 7. Carefully collect supernatant and filter (e.g., 0.22 µm PVDF) F->G H 8. Quantify concentration via validated HPLC-UV or LC-MS/MS method G->H I 9. Confirm solid form of pellet (optional, via DSC/PXRD)

Sources

Exploratory

The Isoindoline Scaffold in Modern Therapeutics: A Technical Blueprint for Drug Discovery

Executive Overview & Pharmacophore Mechanics The isoindoline nucleus—a bicyclic system comprising a benzene ring fused to a pyrroline ring—has cemented its status as a "privileged scaffold" in medicinal chemistry. Its ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Pharmacophore Mechanics

The isoindoline nucleus—a bicyclic system comprising a benzene ring fused to a pyrroline ring—has cemented its status as a "privileged scaffold" in medicinal chemistry. Its rigid planar geometry, combined with highly tunable hydrogen-bond donor and acceptor sites (especially in its 1,3-dione derivatives, such as phthalimides), allows for precise spatial orientation within deep enzymatic and receptor binding pockets.

As a Senior Application Scientist, I approach the isoindoline core not merely as a static structural motif, but as a modular platform capable of driving polypharmacology, targeted protein degradation (TPD), and selective enzyme inhibition. This guide dissects the biological significance of the isoindoline scaffold, providing a mechanistic and quantitative framework for drug development professionals.

Key Biological Targets and Activity Profiles

Targeted Protein Degradation (TPD) via Cereblon (CRBN)

The most transformative application of the isoindoline scaffold lies in its role as a molecular glue and PROTAC (Proteolysis Targeting Chimera) anchor. Immunomodulatory imide drugs (IMiDs) like lenalidomide and pomalidomide utilize the isoindoline-1,3-dione core to bind the thalidomide-binding domain (TBD) of Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase [1].

Mechanistic Causality : The glutarimide ring inserts into the tri-tryptophan pocket of CRBN, while the rigid isoindoline core projects outward, altering the surface topology of the E3 ligase. This neo-surface recruits target proteins (e.g., transcription factors Ikaros and Aiolos) for polyubiquitination. Recent advancements demonstrate that modifying the isoindoline core (e.g., via fluorinated benzamide derivatives) can enhance CRBN binding affinity to an IC50 of ~63 µM, significantly improving the physiochemical stability of PROTACs compared to traditional phthalimides[2].

CRBN_Pathway Isoindoline Isoindoline Scaffold CRBN Cereblon (CRBN) Isoindoline->CRBN Binds TBD Ternary Ternary Complex CRBN->Ternary Target Target Protein Target->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 Recruitment Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation

Fig 1. Mechanism of isoindoline-mediated targeted protein degradation via CRBN.

Neurodegenerative Disease: Cholinesterase Inhibition

Isoindoline-1,3-dione derivatives are potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), making them prime candidates for Alzheimer's disease therapeutics[3].

Mechanistic Causality : The rigid aromatic core of the isoindoline scaffold engages in critical π-π stacking and cation-π interactions with the peripheral anionic site (PAS) and catalytic active site (CAS) of AChE. Novel isoindolin-1,3-dione-based acetohydrazides have demonstrated competitive inhibition against AChE with IC50 values as low as 0.11 µM, effectively blocking the degradation of the neurotransmitter acetylcholine.

Oncology: Polypharmacology and Dual Inhibition

Beyond TPD, the isoindoline scaffold is highly effective in designing multi-target anticancer agents. For instance, isoindoline-based dual inhibitors targeting both Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (Hsp90) have shown nanomolar potency. By simultaneously disrupting epigenetic regulation and protein folding, these compounds exhibit synergistic antiproliferative effects against aggressive prostate and lung cancer cells[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the isoindoline scaffold is best illustrated by its broad spectrum of binding affinities across diverse therapeutic targets. The table below summarizes key quantitative data derived from recent structural optimizations:

Target / EnzymeIsoindoline Derivative ClassPotency (IC50 / Ki)Biological Implication
Cereblon (CRBN) Cyclimids / Fluorinated BenzamidesKD = 8 nM - 1 µM / IC50 = 63 µMTPD / PROTAC anchoring[1][2]
Acetylcholinesterase (AChE) Acetohydrazide derivativesIC50 = 0.11 - 0.86 µMAlzheimer's disease therapy
Butyrylcholinesterase (BuChE) Piperazine-substituted derivativesIC50 = 7.76 - 21.24 µMDual cholinergic modulation[3]
Carbonic Anhydrase (hCA I) Isoindolinone derivativesKi = 11.48 - 87.08 nMGlaucoma / Epilepsy management[5]
A549 Lung Cancer Cells N-benzylisoindole-1,3-dionesIC50 = ~114 - 116 µMCytotoxicity / Apoptosis induction[6]

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility in drug discovery, the following protocols are designed as self-validating systems. They incorporate internal controls and specific biochemical rationales to immediately flag false positives or assay degradation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for CRBN Target Engagement

Purpose : Quantify the binding affinity of novel isoindoline derivatives to the CRBN thalidomide-binding domain. Causality : TR-FRET is explicitly chosen over standard fluorescence polarization because the time-delayed reading eliminates background autofluorescence generated by the small molecules themselves, ensuring a high signal-to-noise ratio in high-throughput screening.

Step-by-Step Workflow :

  • Reagent Preparation : Prepare 2.5 nM His6-CRBN/DDB1 complex and 1 nM Terbium-labeled anti-His6 antibody in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Tracer Addition : Add 50 nM Thalidomide-FITC (fluorescent tracer) to the master mix.

  • Compound Titration : Dispense isoindoline test compounds in a 10-point dose-response curve (e.g., 10 µM to 0.5 nM) into a 384-well microplate.

  • Incubation : Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Self-Validation Check : Include a positive control (unmodified Pomalidomide) to verify the displacement curve and calculate the Z'-factor. A Z'-factor > 0.6 validates the assay window.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate IC50 using non-linear regression.

Protocol 2: Modified Ellman's Assay for Cholinesterase Inhibition

Purpose : Determine the IC50 of isoindoline derivatives against AChE and BuChE. Causality : The assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). The kinetic rate of color formation is inversely proportional to the efficacy of the isoindoline inhibitor.

Ellmans_Workflow Prep 1. Reagent Prep (AChE, DTNB) Incubate 2. Incubation (Enzyme + Drug) Prep->Incubate Substrate 3. Substrate (ATCI Addition) Incubate->Substrate 15 min, 37°C Read 4. Kinetic Read (Abs 412 nm) Substrate->Read Analyze 5. Data Analysis (IC50 Calc) Read->Analyze

Fig 2. Self-validating Ellman's assay workflow for cholinesterase inhibitors.

Step-by-Step Workflow :

  • Enzyme/Reagent Prep : Prepare 0.1 U/mL human AChE and 0.3 mM DTNB in 0.1 M phosphate buffer (pH 8.0).

  • Pre-Incubation : In a 96-well plate, combine 20 µL enzyme, 20 µL test compound (at varying concentrations), and 140 µL DTNB. Incubate at 37°C for 15 minutes. Crucial Causality: This pre-incubation allows slow-binding isoindoline inhibitors to reach thermodynamic equilibrium with the enzyme prior to substrate introduction.

  • Substrate Initiation : Add 20 µL of 1.5 mM ATCI to initiate the reaction.

  • Self-Validation Check : Include a "Blank" (buffer + DTNB + ATCI, no enzyme) to control for spontaneous ATCI hydrolysis, and a "Reference" (Donepezil) to benchmark potency. If the blank shows a high rate of absorbance increase, the ATCI substrate has degraded and must be remade.

  • Kinetic Reading : Measure absorbance at 412 nm every 1 minute for 15 minutes.

  • Analysis : Calculate the initial velocity (V0) from the linear portion of the curve. Determine IC50 by plotting % inhibition versus log[inhibitor].

References

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. bioRxiv. Available at:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

The Isoindoline Scaffold: A Comprehensive Technical Guide to Bioactive Core Modulation

Executive Summary The isoindoline heterocycle—a bicyclic framework comprising a benzene ring fused to a five-membered nitrogenous pyrrolidine ring—has emerged as one of the most privileged structures in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindoline heterocycle—a bicyclic framework comprising a benzene ring fused to a five-membered nitrogenous pyrrolidine ring—has emerged as one of the most privileged structures in modern medicinal chemistry[1]. From its infamous origins with thalidomide to its current status as the cornerstone of targeted protein degradation (PROTACs and molecular glues), the isoindoline core is unparalleled in its clinical utility. This whitepaper provides an in-depth mechanistic review of isoindoline-containing bioactive molecules, detailing their pharmacological parameters, structural optimization, and the self-validating experimental methodologies required for their evaluation.

Mechanistic Paradigm: Cereblon Modulation and Protein Degradation

The most profound application of the isoindoline-1,3-dione (phthalimide) core lies in its ability to act as a molecular glue. Immunomodulatory drugs (IMiDs) such as lenalidomide, pomalidomide, and the next-generation agent iberdomide (CC-220) bind directly to the tri-tryptophan pocket of Cereblon (CRBN)[2]. CRBN serves as the substrate recognition module for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.

By docking into CRBN, the isoindoline core alters the surface topography of the E3 ligase, creating a neo-interface that recruits target proteins (such as the transcription factors IKZF1 and IKZF3) that would otherwise evade ubiquitination[2]. Recent structural optimizations have explored the hydrolysis products of thalidomide, revealing that succinimide-based derivatives can exhibit altered CRBN binding affinities compared to classical glutarimide structures[3]. Furthermore, the introduction of fluorosulfate warheads onto the isoindoline scaffold has enabled the development of covalent PROTACs that permanently engage DDB1-CRBN, rendering the degradation process insensitive to compound washout[4].

CRBN_Pathway Target Target Protein (e.g., IKZF1/3) Ternary Ternary Complex Formation Target->Ternary Degrader Isoindoline Degrader (IMiD/PROTAC) Degrader->Ternary CRBN Cereblon (CRBN) Substrate Receptor CRBN->Ternary E3 CUL4-RBX1-DDB1 E3 Ligase Complex E3->CRBN Assembles Ub Polyubiquitination Ternary->Ub Recruits E2 Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for Cleavage

CRBN-E3 ligase ternary complex formation and proteasomal degradation pathway.

Expanded Therapeutic Horizons: Anticancer and Antimicrobial Activity

Beyond E3 ligase modulation, the oxidized isoindole skeleton (isoindolinone) is a potent pharmacophore for enzyme inhibition. Natural products containing the isoindole motif, such as the indolocarbazole alkaloid staurosporine, exhibit profound pan-kinase inhibitory activity by targeting the adenosine-binding pocket of protein kinases[5].

In synthetic drug design, novel isoindolinone derivatives have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II. These enzymes are critical in regulating tumor pH and survival under hypoxic conditions. Recent structure-activity relationship (SAR) studies demonstrated that specific isoindolinones possess low nanomolar inhibitory activities against hCA, highlighting their potential as multifunctional anticancer and antimicrobial agents[6]. Additionally, fluorination of the isoindoline ring has been shown to significantly enhance the antiangiogenic properties of these molecules, likely by altering the electron density and improving membrane permeability[7].

Quantitative Pharmacology of Isoindoline Derivatives

The following table summarizes the binding affinities and inhibitory metrics of key isoindoline-containing molecules across various targets.

Compound / ClassPrimary TargetBinding Affinity / Inhibition MetricClinical / Preclinical Context
Novel Isoindolinones (2a-f) hCA I Ki​ : 11.48 – 87.08 nMPreclinical anticancer evaluation[6]
Novel Isoindolinones (2a-f) hCA II Ki​ : 9.32 – 160.34 nMPreclinical anticancer evaluation[6]
Staurosporine Protein Kinases IC50​ : 1 – 20 nMBroad-spectrum kinase tool compound[5]
Thalidomide CRBN (TBD) Ki​ : ~8.6 μMApproved for Multiple Myeloma[7]
Iberdomide (CC-220) CRBN / IKZF1/3Superior to LenalidomidePhase III, Relapsed Multiple Myeloma[2]

Experimental Methodologies

To ensure scientific rigor, the development and evaluation of isoindoline derivatives require robust, self-validating protocols. Below are the definitive methodologies for synthesizing the core and validating its intracellular target engagement.

Protocol 1: One-Pot Synthesis of Isoindolinone Derivatives

Causality & Design: Traditional multi-step syntheses of isoindolinones often suffer from low yields due to the instability of intermediate species. We employ a one-pot methodology reacting 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and alcohols. The isocyanate acts as a dual-purpose reagent: it activates the carboxylic acid and provides the requisite nitrogen atom for cyclization, thermodynamically driving the reaction toward the highly stable isoindolinone core[6]. Self-Validating Mechanism: The true self-validating step occurs during the aqueous workup. The target isoindolinone selectively precipitates out of the aqueous solution, whereas unreacted starting materials and linear intermediates remain soluble. This immediate macroscopic precipitation serves as a physical validation of successful cyclization prior to rigorous NMR/MS analysis.

Methodology:

  • Activation: Dissolve 2-benzoylbenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent the premature hydrolysis of the isocyanate.

  • Reagent Addition: Dropwise add chlorosulfonyl isocyanate at 0°C. Rationale: Controlling the exothermic activation prevents the thermal degradation of the benzoyl moiety.

  • Nucleophilic Attack: Introduce the appropriate alcohol (R-OH) to the reaction mixture and reflux.

  • Cyclization & Monitoring: Allow the reaction to proceed while monitoring via Thin Layer Chromatography (TLC) using an n-hexane/EtOAc mobile phase. Wait for the complete disappearance of the reactant spot[8].

  • Precipitation & Recovery: Quench the reaction with ice water. The successful formation of the isoindolinone derivative will result in immediate precipitation. Filter, wash the solid, and dry under a vacuum[6].

Protocol 2: Live-Cell NanoBRET Cereblon Engagement Assay

Causality & Design: Biochemical assays (such as SPR) often fail to capture the true binding dynamics of CRBN because the protein is highly unstable outside of its native CUL4-RBX1-DDB1 complex. We utilize a live-cell NanoBRET system to measure intracellular target engagement. This ensures that the isoindoline derivatives are evaluated against the physiologically relevant, fully assembled E3 ligase complex, while simultaneously filtering out compounds with poor cell permeability[4]. Self-Validating Mechanism: The assay incorporates a kinetic monitoring step. By tracking the BRET signal over 90 minutes until a steady state is reached, the system self-validates that thermodynamic equilibrium has been achieved. Furthermore, a positive control (unlabeled lenalidomide) is run in parallel; a proportional drop in the 520/450 nm ratio confirms the dynamic range of the assay and proves that signal reduction is strictly due to competitive displacement at the CRBN pocket.

Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-CRBN fusion protein. Allow 24 hours for stable expression.

  • Tracer Addition: Introduce the BODIPY-lenalidomide fluorescent tracer to the cell media. The tracer binds the NanoLuc-CRBN, bringing the fluorophore into close proximity with the luciferase to generate a baseline BRET signal.

  • Compound Treatment: Dispense the test isoindoline derivatives (e.g., covalent fluorosulfate PROTACs) across a 10-point concentration gradient[4].

  • Equilibration: Incubate the microplate at 37°C for 90 minutes. Crucial Step: Monitor the signal kinetically to ensure the displacement reaches a steady state.

  • Signal Measurement: Add the Nano-Glo substrate. Measure luminescence at 450 nm (donor) and 520 nm (acceptor) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (520/450 nm) and plot against compound concentration to derive the intracellular IC50​ [4].

NanoBRET_Workflow Transfection 1. Transfect HEK293T (NanoLuc-CRBN) Tracer 2. Add Tracer (BODIPY-lenalidomide) Transfection->Tracer Treatment 3. Compound Treatment (Isoindoline Ligand) Tracer->Treatment Incubation 4. Incubation (Equilibration) Treatment->Incubation Measurement 5. Measure BRET Signal (520/450 nm) Incubation->Measurement Analysis 6. Calculate IC50 (Target Engagement) Measurement->Analysis

Step-by-step workflow for the live-cell NanoBRET target engagement assay.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
  • The chemistry of isoindole n
  • Isoindole Derivatives: Propitious Anticancer Structural Motifs.
  • Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead.
  • Summary of Molecular Glues Approved or in Clinical Trial. Biopharma PEG.
  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives.
  • On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodul

Sources

Exploratory

Sourcing high-purity (2-Methylisoindolin-5-yl)methanol for research

An In-depth Technical Guide to Sourcing High-Purity (2-Methylisoindolin-5-yl)methanol for Research Abstract (2-Methylisoindolin-5-yl)methanol is a pivotal heterocyclic building block in contemporary drug discovery and me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Sourcing High-Purity (2-Methylisoindolin-5-yl)methanol for Research

Abstract

(2-Methylisoindolin-5-yl)methanol is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. The integrity of research outcomes, particularly in structure-activity relationship (SAR) studies and preclinical development, is directly contingent on the purity of this starting material. The presence of uncharacterized impurities can lead to anomalous biological data, compromise reaction yields, and introduce significant variability into experimental results. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the procurement and in-house validation of high-purity (2-Methylisoindolin-5-yl)methanol. We will dissect common synthetic liabilities that give rise to specific impurities, detail robust purification protocols, and present a multi-pronged analytical workflow to unequivocally establish purity, identity, and quality.

The Strategic Importance of Purity in Synthesis

In the context of multi-step organic synthesis, the purity of each intermediate is paramount. For a molecule like (2-Methylisoindolin-5-yl)methanol, which often serves as a foundational scaffold, impurities can propagate through subsequent chemical transformations. These may manifest as difficult-to-remove byproducts in the final active pharmaceutical ingredient (API), complicating purification and potentially introducing unforeseen toxicological profiles. Therefore, a rigorous upfront investment in sourcing and validating high-purity starting materials is a critical risk mitigation strategy in the drug development pipeline.

Synthetic Landscape and Anticipated Impurity Profile

A foundational understanding of the synthesis of the isoindoline core is essential to anticipate and troubleshoot potential impurities. Common synthetic strategies for the isoindoline scaffold include the reduction of phthalimides or the reaction of α,α'-dihalo-o-xylenes with primary amines.[1] Each route carries a distinct set of potential contaminants.

Common Synthetic Routes:

  • Reductive Amination: A common industrial route involves the reaction of a suitably substituted phthalaldehyde with methylamine followed by reduction.

  • Cyclization of o-Xylylene Dibromide: Reaction of α,α′-dibromo-o-xylene with methylamine is another established method.

  • Reduction of Phthalimide Derivatives: The Gabriel synthesis, involving the reduction of N-methylphthalimide derivatives, can also be employed.[1]

These synthetic pathways can introduce a predictable set of process-related impurities.

Impurity Class Specific Example(s) Typical Source / Causality
Unreacted Starting Materials Phthalaldehyde derivatives, o-xylylene dibromideIncomplete reaction conversion. Stems from incorrect stoichiometry or insufficient reaction time.[1]
Oxidation Byproducts (2-Methylisoindolin-5-yl)methanone, N-methylphthalimide derivativesExposure to atmospheric oxygen during synthesis or work-up, particularly at elevated temperatures. Reactions should be performed under an inert atmosphere (N₂ or Ar) to minimize this.[1]
Over-alkylation Products Quaternary ammonium saltsCan occur in syntheses involving alkylating agents like o-xylylene dibromide if stoichiometry is not carefully controlled.
Residual Solvents Toluene, Dioxane, Methanol, Ethyl AcetateSolvents used during synthesis, work-up, or purification steps that are not completely removed.[2]
Inorganic Salts Sodium bromide, Sodium hydroxideByproducts or excess reagents from the reaction and subsequent aqueous work-up.

Purification Strategies: From Crude to High-Purity

Achieving research-grade purity (>98%) often requires a dedicated purification step beyond a simple extraction and solvent evaporation. The two most effective and widely applicable methods for a solid compound like (2-Methylisoindolin-5-yl)methanol are recrystallization and column chromatography.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful, scalable, and often cost-effective technique for removing minor impurities.[1] Its success hinges on the differential solubility of the desired compound and its contaminants in a chosen solvent system at varying temperatures.

Causality of Solvent Selection: The ideal solvent should fully dissolve the crude product at an elevated temperature but exhibit poor solubility at room or sub-ambient temperatures. Conversely, impurities should either remain highly soluble or completely insoluble at all temperatures. A small-scale solvent screen is a critical first step.[1] Common solvent systems for isoindoline derivatives include heptane/ethyl acetate, isopropanol, and ethanol.[1]

  • Solvent Screen: In separate small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethyl acetate, toluene, heptane/ethyl acetate mixtures) at room temperature and upon heating.

  • Dissolution: Place the crude (2-Methylisoindolin-5-yl)methanol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Further cooling in an ice bath can maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Flash Column Chromatography: For Demanding Separations

When recrystallization is ineffective, particularly for removing impurities with similar solubility profiles, flash column chromatography over silica gel is the method of choice.[3]

Causality of System Design: Silica gel is a polar stationary phase. A non-polar mobile phase (eluent) is used to start, and its polarity is gradually increased. Non-polar impurities will travel down the column faster, while the more polar product and polar impurities will move slower, thus effecting separation. A typical eluent system for isoindoline derivatives is a gradient of ethyl acetate in hexane or dichloromethane/methanol.

  • Column Packing: Prepare a glass column packed with silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this "dry load" to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).

  • Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Purification_Workflow cluster_input Initial State cluster_purification Purification Strategy cluster_output Final Validation crude Crude Synthesized Product decision Assess Impurity Profile (TLC/¹H NMR) crude->decision chromatography Flash Column Chromatography decision->chromatography Complex Mixture or Similar Polarity Impurities recrystallization Recrystallization decision->recrystallization Crystalline Solid with Differing Solubility Impurities qc Analytical QC (HPLC, NMR, MS) chromatography->qc recrystallization->qc final_product High-Purity Compound (>98%) qc->final_product

Caption: Purification workflow for (2-Methylisoindolin-5-yl)methanol.

Analytical Quality Control: A Self-Validating System

No compound should be used in a research setting based solely on a supplier's label. A multi-technique internal validation process is essential for trustworthiness. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) form the cornerstone of a robust QC protocol.[4][5]

Technique Principle Information Gained Key Advantages
HPLC (UV-DAD) Differential partitioning between a liquid mobile phase and a solid stationary phase.[5]Purity (area %), detection of non-volatile impurities.High resolution, quantitative, versatile for a wide range of compounds.[5]
¹H NMR Absorption of radio waves by atomic nuclei in a magnetic field.Structural confirmation, detection of proton-containing impurities, purity estimation (qNMR).Provides unambiguous structural information; qNMR is a primary analytical method.[5]
LC-MS Separation by LC followed by mass-to-charge ratio determination.[6]Confirms molecular weight of the main component and provides masses of impurities.High sensitivity, provides molecular weight information crucial for impurity identification.[4][7]
High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is ideal for assessing the purity of a moderately polar compound like (2-Methylisoindolin-5-yl)methanol.[5]

  • Instrumentation: HPLC system with a UV-Diode Array Detector (DAD), and a C18 column (e.g., 4.6 x 100 mm, 2.6 µm).[8]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient might run from 5% B to 95% B over 10-15 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL.[1] Dilute to a working concentration of ~50 µg/mL.

  • Analysis: Inject 5 µL and monitor at a wavelength where the analyte has strong absorbance (e.g., ~270 nm).

  • Data Interpretation: Purity is calculated as the area percent of the main peak relative to the total area of all observed peaks. The DAD allows for peak purity analysis, ensuring co-eluting impurities are not present.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for confirming the chemical structure of the compound. Every new batch must have its ¹H NMR spectrum recorded and compared against a reference or literature data.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Interpretation:

    • Chemical Shift (δ): Confirm the positions of the aromatic and aliphatic protons. The aromatic protons on the isoindoline core and the methylene protons of the alcohol and the ring system are characteristic.

    • Integration: The relative area under each peak should correspond to the number of protons it represents.

    • Multiplicity (Splitting): The splitting pattern provides information about adjacent protons.

    • Impurities: Look for small, unassignable peaks. Residual solvents are common and their characteristic chemical shifts are well-documented.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the target compound. The molecular formula of (2-Methylisoindolin-5-yl)methanol is C₁₀H₁₃NO, with a monoisotopic mass of 163.10 g/mol .[4] Electrospray ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 164.1. This technique is also invaluable for assigning molecular weights to impurity peaks observed in the HPLC chromatogram.

Quality_Control_Logic cluster_qc Internal QC Verification start Receive New Batch of Compound review_coa Review Supplier's Certificate of Analysis (CoA) start->review_coa decision_coa CoA Meets Spec? (>98%) review_coa->decision_coa run_nmr ¹H NMR: Confirm Structure decision_coa->run_nmr Yes reject Reject or Repurify decision_coa->reject No run_hplc HPLC-DAD: Assess Purity run_nmr->run_hplc run_ms LC-MS: Confirm Mass run_hplc->run_ms decision_internal Internal QC Validated? run_ms->decision_internal accept Accept for Research Use decision_internal->accept Yes decision_internal->reject No

Caption: Decision workflow for quality control of incoming materials.

Conclusion and Best Practices

Sourcing high-purity (2-Methylisoindolin-5-yl)methanol is not a passive act of procurement but an active process of scientific validation. The integrity of subsequent research is built upon this foundation. Researchers and drug development professionals must adopt a "trust but verify" approach. By understanding the potential synthetic pitfalls, implementing rigorous purification strategies when necessary, and employing a multi-technique analytical workflow, the quality and reliability of this critical building block can be assured. Always demand full analytical data from suppliers and independently verify the structure and purity of every new batch before its inclusion in any experimental workflow.

References

  • BenchChem. (n.d.). Identification and characterization of isoindoline synthesis byproducts.
  • BLD Pharm. (n.d.). (2-Methylisoindolin-5-yl)methanol.
  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (n.d.).
  • MDPI. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine.
  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.
  • BenchChem. (n.d.). Purity analysis of (2-Methylpyridin-4-yl)methanol by different analytical techniques.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • MDPI. (2025). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential.
  • MDPI. (2023). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia.
  • LC-MS analysis of metabolites Basis of Chromatography. (2015).
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of (2-Methylisoindolin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Scope (2-Methylisoindolin-5-yl)methanol is a substituted isoindoline derivative, a class of heterocyclic compounds that are inte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

(2-Methylisoindolin-5-yl)methanol is a substituted isoindoline derivative, a class of heterocyclic compounds that are integral scaffolds in numerous pharmaceutical agents and bioactive molecules.[1] Its structure, featuring a methylated isoindoline core and a hydroxymethyl substituent, suggests a unique combination of chemical properties that require a nuanced approach to safe handling. This guide provides a comprehensive overview of the inferred hazards, necessary precautions, and emergency procedures for (2-Methylisoindolin-5-yl)methanol, based on an analysis of its constituent chemical motifs: the N-substituted isoindoline ring and the aromatic alcohol (benzyl alcohol-type) functional group.

The primary objective of this whitepaper is to empower researchers and drug development professionals with the knowledge to handle this compound responsibly, ensuring personal safety and the integrity of their experimental work. The protocols and recommendations outlined are built upon the foundational principles of laboratory safety, emphasizing a proactive and informed approach to risk mitigation.

Section 2: Physicochemical and Toxicological Profile (Inferred)

Due to the absence of specific experimental data for (2-Methylisoindolin-5-yl)methanol, the following profile has been constructed based on data from its structural analogues: isoindoline and benzyl alcohol.

PropertyInferred Value/CharacteristicRationale and Key References
Chemical Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol -
CAS Number 439691-87-9[2]
Appearance Likely a solid at room temperature.Based on similar substituted isoindolines and aromatic alcohols.
Solubility Expected to have some solubility in water and good solubility in organic solvents like alcohols, acetone, and chloroform.[3]The hydroxymethyl group imparts some polarity, while the aromatic and N-methyl groups contribute to organosolubility.
Boiling Point > 200 °CBenzyl alcohol boils at approximately 206°C.[3] The larger molecular weight of the target compound suggests a higher boiling point.
Flash Point Likely > 100 °CBenzyl alcohol has a flash point of around 101°C.[3]
Inferred Toxicological Hazards:

The toxicological profile is a composite of the hazards associated with its primary structural components.

  • Isoindoline Moiety: The isoindoline core is known to be an irritant. Direct contact may cause skin and eye irritation, and inhalation of dust or aerosols could lead to respiratory tract irritation.[4][5]

  • Benzyl Alcohol Moiety: The hydroxymethyl group attached to the aromatic system is analogous to benzyl alcohol. Benzyl alcohol is classified as harmful if swallowed or inhaled and causes serious eye irritation.[3][6]

  • N-Methyl Group: While the N-methylation of the isoindoline ring is a common modification in medicinal chemistry, it is prudent to assume that it does not significantly mitigate the inherent hazards of the parent isoindoline structure. Data for N-methylphthalimide, a related compound, also indicates skin, eye, and respiratory irritation.[7]

Based on this analysis, (2-Methylisoindolin-5-yl)methanol should be treated as a compound that is:

  • Harmful if swallowed or inhaled.

  • A cause of serious eye irritation.

  • A cause of skin irritation.

  • Potentially causing respiratory irritation.

Section 3: Hazard Control and Personal Protective Equipment (PPE)

A multi-layered approach to hazard control is essential when handling (2-Methylisoindolin-5-yl)methanol. This involves engineering controls, administrative controls, and the mandatory use of appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Chemical Fume Hood: All handling of (2-Methylisoindolin-5-yl)methanol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated, with a minimum of 6-10 air changes per hour.[8]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experimental work involving this compound.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the relevant SDS of analogous compounds.

  • Restricted Access: The area where the compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (2-Methylisoindolin-5-yl)methanol:

PPE TypeSpecificationRationale
Eye Protection Indirectly vented chemical splash goggles or a face shield in conjunction with safety glasses.To protect against splashes and airborne particles causing serious eye irritation.[4][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential irritation.[10] Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection A chemical-resistant lab coat or apron.To protect the body from spills and splashes.[10]
Respiratory Protection A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation or in case of ventilation failure.To prevent inhalation of the potentially harmful compound.[10]

Section 4: Safe Handling and Storage Protocols

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of (2-Methylisoindolin-5-yl)methanol in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SOP and Hazard Assessment B Don Appropriate PPE A->B Proceed C Prepare Work Area in Fume Hood B->C Proceed D Retrieve Compound from Storage C->D Proceed E Weigh and Transfer Compound D->E Proceed F Prepare Solution E->F Proceed G Decontaminate Glassware and Surfaces F->G Experiment Complete J Return Compound to Storage F->J If unused H Dispose of Waste G->H Proceed I Remove PPE and Wash Hands H->I Proceed J->G

Sources

Protocols & Analytical Methods

Method

Synthesis of novel derivatives from (2-Methylisoindolin-5-yl)methanol

Application Note: Strategic Synthesis and Evaluation of Novel Derivatives from (2-Methylisoindolin-5-yl)methanol Introduction & Scientific Rationale (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9)[1] represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Evaluation of Novel Derivatives from (2-Methylisoindolin-5-yl)methanol

Introduction & Scientific Rationale

(2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9)[1] represents a highly versatile, privileged bicyclic scaffold in modern medicinal chemistry. The isoindoline core is a cornerstone of numerous FDA-approved therapeutics—including lenalidomide, pomalidomide, and indoprofen—demonstrating profound efficacy across oncology, inflammation, and neuropharmacology[2][3].

Unlike traditional highly oxidized phthalimides, the reduced isoindoline ring in (2-Methylisoindolin-5-yl)methanol provides a basic tertiary amine (N-methyl) that enhances aqueous solubility and modulates physicochemical properties (e.g., LogD, pKa) favorable for oral bioavailability. The C5-hydroxymethyl group serves as a critical synthetic handle, enabling divergent functionalization without disrupting the core pharmacophore. Recent studies highlight the utility of isoindoline derivatives as prototypes for novel anticonvulsant and anti-inflammatory drug discovery[4][5].

Strategic Derivatization Pathways (Causality & Design)

To exploit this scaffold for drug discovery, we outline three primary derivatization strategies designed to maximize chemical space while maintaining high synthetic fidelity:

  • Pathway A: Benzylic Oxidation & Reductive Amination. Causality: The hydroxymethyl group is selectively oxidized to 2-methylisoindoline-5-carbaldehyde using Manganese Dioxide (MnO₂). MnO₂ is chosen over Dess-Martin Periodinane (DMP) or Swern conditions because it is highly selective for benzylic alcohols and prevents unwanted N-oxidation of the tertiary amine. Subsequent reductive amination with substituted anilines using NaBH(OAc)₃ yields benzylic amines, which act as excellent hydrogen-bond donors/acceptors for kinase hinge-binding.

  • Pathway B: Direct Etherification (Mitsunobu Reaction). Causality: Reacting the primary alcohol with diverse phenols via the Mitsunobu protocol (PPh₃, DIAD) generates bulky ether derivatives. This pathway is ideal for synthesizing proteolysis-targeting chimeras (PROTACs) or bulky ligands that disrupt protein-protein interactions (PPIs).

  • Pathway C: Homologation & Amide Coupling. Causality: Strong oxidation yields the corresponding carboxylic acid, allowing for standard peptide coupling (HATU/DIPEA) with diverse pharmacophores to explore the chemical space of the solvent-exposed regions in target proteins.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Selective Oxidation to 2-Methylisoindoline-5-carbaldehyde

  • Reagents : (2-Methylisoindolin-5-yl)methanol (1.0 eq), activated MnO₂ (10.0 eq), anhydrous CH₂Cl₂.

  • Procedure : Dissolve the starting material in CH₂Cl₂ (0.1 M). Add activated MnO₂ in portions at 0 °C to control the exothermic surface reaction. Stir at room temperature for 12 hours.

  • Validation : Monitor via TLC (UV active, stains with 2,4-DNPH). The reaction is self-validating; the massive excess of MnO₂ drives conversion to completion, while its insolubility prevents product contamination.

  • Workup : Filter the suspension through a Celite pad and wash with CH₂Cl₂. Concentrate the filtrate in vacuo. The crude aldehyde is typically >95% pure and should be used immediately to prevent degradation.

Protocol 2: Reductive Amination with Substituted Anilines

  • Reagents : 2-Methylisoindoline-5-carbaldehyde (1.0 eq), R-NH₂ (1.2 eq), NaBH(OAc)₃ (1.5 eq), 1% AcOH in 1,2-Dichloroethane (DCE).

  • Procedure : Combine aldehyde and amine in DCE. Add AcOH to catalyze iminium ion formation. Stir for 1 hour at room temperature. Add NaBH(OAc)₃ portion-wise.

  • Validation : NaBH(OAc)₃ is specifically chosen because it reduces iminium ions significantly faster than aldehydes, preventing the formation of the starting alcohol. LC-MS will show the mass shift from [M+H]⁺ of the aldehyde to the new amine product.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH gradient).

Data Presentation: Physicochemical Profiling

The following table summarizes the quantitative data for a library of synthesized derivatives, showcasing the impact of derivatization on drug-like properties.

Compound IDDerivatization StrategyR-Group / SubstitutionYield (%)Purity (HPLC)Calc. LogPTarget Application
SM-1 None (Starting Material)-OHN/A>98%1.12Scaffold
Ald-2 Pathway A (Oxidation)=O (Aldehyde)92%96%1.45Intermediate
Am-3a Pathway A (Red. Amination)4-Fluoroaniline78%>99%2.85Kinase Inhibitor
Am-3b Pathway A (Red. Amination)3-(Trifluoromethyl)aniline71%98%3.42Kinase Inhibitor
Eth-4a Pathway B (Mitsunobu)4-Cyanophenol65%95%2.98PPI Inhibitor
Ac-5a Pathway C (Oxidation)-COOH (Carboxylic Acid)88%97%0.85Amide Precursor

Visualizations

SyntheticWorkflow SM (2-Methylisoindolin-5-yl)methanol (Starting Material) Aldehyde 2-Methylisoindoline-5-carbaldehyde (Intermediate) SM->Aldehyde MnO2, CH2Cl2 (Benzylic Oxidation) Ether Novel Ether Derivatives (PPI Inhibitors) SM->Ether R-OH, DIAD, PPh3 (Mitsunobu Reaction) Acid Carboxylic Acid Derivatives (Amide Precursors) SM->Acid KMnO4 or TEMPO/NaClO (Strong Oxidation) Amine Novel Amine Derivatives (Kinase Inhibitors) Aldehyde->Amine R-NH2, NaBH(OAc)3 (Reductive Amination)

Figure 1: Divergent synthetic workflow from (2-Methylisoindolin-5-yl)methanol.

MOA Ligand Isoindoline Derivative (Target Ligand) CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Ligand->CRBN Binds CRBN Pocket Target Pathogenic Target Protein (e.g., Ikaros/Aiolos) CRBN->Target Recruits Neo-substrate Ub Polyubiquitination Cascade Target->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Tagged for Cleavage

Figure 2: Mechanism of action for isoindoline-based targeted protein degradation.

References

  • Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 3. MDPI. 3

  • Chelucci, R. C., et al. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal Chemistry, 21(9), 1000-1007. Bentham Science. 5

  • BLD Pharm. (2025). 439691-87-9 | (2-Methylisoindolin-5-yl)methanol. BLD Pharm. 1

Sources

Application

Introduction: Strategic Importance of (2-Methylisoindolin-5-yl)methanol Halogenation

An in-depth guide to the selective halogenation of the primary hydroxyl group in (2-Methylisoindolin-5-yl)methanol, transforming it into a versatile synthetic intermediate for applications in medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the selective halogenation of the primary hydroxyl group in (2-Methylisoindolin-5-yl)methanol, transforming it into a versatile synthetic intermediate for applications in medicinal chemistry and materials science.

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds. (2-Methylisoindolin-5-yl)methanol represents a valuable building block, featuring a reactive primary benzylic alcohol. The conversion of this hydroxyl group into a halide (chloride or bromide) is a critical synthetic transformation. This conversion activates the benzylic position, transforming the alcohol—a poor leaving group—into a reactive electrophile, 5-(halomethyl)-2-methylisoindoline. This intermediate is primed for subsequent nucleophilic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures essential for drug discovery and development programs.

This application note provides a detailed examination of reliable methods for the halogenation of (2-Methylisoindolin-5-yl)methanol. We will explore the underlying mechanistic principles that govern the choice of reagents and provide detailed, field-tested protocols for chlorination and bromination, ensuring high-yield synthesis of the target intermediates.

Mechanistic Considerations: The Sₙ1 vs. Sₙ2 Dichotomy

The substrate, (2-Methylisoindolin-5-yl)methanol, is a primary benzylic alcohol. This structure presents a fascinating mechanistic choice between Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

  • Sₙ1 Pathway : The benzylic position can stabilize a positive charge through resonance with the aromatic ring. This stabilization makes the formation of a benzylic carbocation feasible, favoring an Sₙ1 mechanism. However, this pathway can be problematic, leading to potential side reactions and loss of stereochemical control if a chiral center were present.[1][2]

  • Sₙ2 Pathway : As a primary alcohol, the carbon center is sterically unhindered, making it highly susceptible to a backside nucleophilic attack characteristic of an Sₙ2 reaction.[2][3] This pathway is generally preferred as it avoids carbocation intermediates, preventing rearrangements and ensuring a clean, direct conversion to the desired alkyl halide.[4]

The choice of halogenating agent is therefore critical. Reagents that activate the hydroxyl group to form an excellent leaving group without promoting carbocation formation are ideal. Methods involving thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), and the Appel reaction are superior choices as they operate primarily through Sₙ2-type mechanisms, offering predictable and high-yielding transformations.[3][5]

Protocol I: Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for converting primary and secondary alcohols to alkyl chlorides.[6] The reaction mechanism involves the formation of an intermediate alkyl chlorosulfite, which then undergoes substitution. The addition of a base, such as pyridine, is crucial; it prevents the accumulation of the HCl byproduct and, more importantly, facilitates an Sₙ2 mechanism by providing a free chloride ion for backside attack, leading to inversion of configuration.[7] Without a base, the reaction can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism.[7][8]

Detailed Step-by-Step Protocol
  • System Preparation : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a rubber septum. Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging : To the flask, add (2-Methylisoindolin-5-yl)methanol (1.0 eq) and dissolve it in a suitable anhydrous solvent such as Dichloromethane (DCM) or Diethyl Ether (approx. 0.1–0.2 M concentration).

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition : Slowly add anhydrous pyridine (1.1 eq) to the solution via syringe.

  • Thionyl Chloride Addition : Add thionyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.[8] A precipitate of pyridinium hydrochloride may form.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding cold water.

  • Work-up : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl (to remove pyridine), water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude 5-(chloromethyl)-2-methylisoindoline can be purified by flash column chromatography on silica gel if necessary.

Workflow for Thionyl Chloride Chlorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (2-Methylisoindolin-5-yl)methanol in anhydrous DCM cool Cool to 0 °C start->cool add_py Add Pyridine (1.1 eq) cool->add_py add_socl2 Add SOCl₂ (1.2 eq) dropwise at 0 °C add_py->add_socl2 Inert Atmosphere react Warm to RT, stir 2-4h (Monitor by TLC) add_socl2->react quench Quench with cold H₂O react->quench extract Extract & Wash (HCl, H₂O, NaHCO₃, Brine) quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify via Chromatography dry->purify end 5-(chloromethyl)-2-methylisoindoline purify->end Characterize Product (NMR, MS)

Caption: Workflow for the chlorination of (2-Methylisoindolin-5-yl)methanol.

Protocol II: Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is the reagent of choice for converting primary and secondary alcohols into their corresponding bromides.[9] The reaction proceeds via a reliable Sₙ2 mechanism, which involves the initial formation of an alkoxy-dibromophosphite intermediate. This transforms the hydroxyl into an excellent leaving group, which is then displaced by a bromide ion in a backside attack.[4] This method effectively avoids the carbocation rearrangements that can plague reactions using HBr.[10]

Detailed Step-by-Step Protocol
  • System Preparation : Set up a flame-dried, three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet.

  • Reagent Charging : Add (2-Methylisoindolin-5-yl)methanol (1.0 eq) to the flask and dissolve it in an anhydrous solvent like Diethyl Ether or DCM.

  • Cooling : Cool the stirred solution to 0 °C in an ice-water bath.

  • PBr₃ Addition : Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel over 20-30 minutes. A slight excess is used to ensure full conversion, as one mole of PBr₃ can react with three moles of the alcohol.

  • Reaction Progression : After the addition, allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's completion by TLC.

  • Quenching : Cool the flask back to 0 °C and very cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up : Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM. Wash the combined organic layers with water and then with brine.

  • Isolation : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification : Purify the crude 5-(bromomethyl)-2-methylisoindoline by flash column chromatography on silica gel.

Workflow for Phosphorus Tribromide Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Alcohol in anhydrous Diethyl Ether cool Cool to 0 °C start->cool add_pbr3 Add PBr₃ (0.4 eq) dropwise at 0 °C cool->add_pbr3 Inert Atmosphere react Stir at 0 °C then RT (Monitor by TLC) add_pbr3->react quench Quench with sat. NaHCO₃ react->quench extract Extract & Wash (H₂O, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Purify via Chromatography dry->purify end 5-(bromomethyl)-2-methylisoindoline purify->end Characterize Product (NMR, MS)

Caption: Workflow for the bromination of (2-Methylisoindolin-5-yl)methanol.

Protocol III: The Appel Reaction for Mild Halogenation

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane source.[5] The reaction proceeds through an Sₙ2 mechanism with inversion of configuration.[11] It begins with the formation of a phosphonium salt from PPh₃ and the haloalkane, which then activates the alcohol. Subsequent displacement by the halide ion yields the product and triphenylphosphine oxide.[12] Due to the toxicity of carbon tetrachloride, alternative chlorine sources are often preferred.[13]

Detailed Step-by-Step Protocol (Bromination Example)
  • System Preparation : In an inert-atmosphere glovebox or using Schlenk techniques, charge a flame-dried flask with triphenylphosphine (1.5 eq) and carbon tetrabromide (CBr₄, 1.5 eq).

  • Solvent Addition : Add anhydrous DCM and stir to dissolve the reagents.

  • Cooling : Cool the solution to 0 °C.

  • Substrate Addition : Add a solution of (2-Methylisoindolin-5-yl)methanol (1.0 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction Progression : Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor by TLC.

  • Work-up : Concentrate the reaction mixture under reduced pressure.

  • Purification : Directly purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can be separated from the desired alkyl halide product during chromatography.

Note on Chlorination : For chlorination, carbon tetrachloride (CCl₄) can be used as both the halogen source and solvent, though its use is discouraged. Safer alternatives like bromotrichloromethane in DCM have been shown to be effective for converting benzyl alcohols.[5][13]

Comparative Analysis and Method Selection

The choice of halogenation method depends on factors such as desired halide, reagent availability, scale, and safety considerations.

Method Reagent(s) Typical Solvent Mechanism Key Advantages Key Disadvantages
Thionyl Chloride SOCl₂, PyridineDCM, Et₂OSₙ2 (with base)Gaseous byproducts (SO₂, HCl) simplify workup[1][14]; cost-effective.Reagent is corrosive and moisture-sensitive; requires a base for Sₙ2.
Phosphorus Tribromide PBr₃DCM, Et₂OSₙ2High-yielding for bromides; avoids carbocation rearrangements.[3][4]Reagent is corrosive and reacts violently with water.[10]
Appel Reaction PPh₃, CBr₄/CCl₄DCM, MeCNSₙ2Very mild conditions; high yields; broad substrate scope.[5][11]Stoichiometric PPh₃O byproduct can complicate purification; CCl₄ is toxic.
Decision-Making Workflow

G start Start: Halogenation of Ar-CH₂OH q1 Desired Halide? start->q1 cl_node Chlorination q1->cl_node Chloride br_node Bromination q1->br_node Bromide q2_cl Reaction Scale & Purity? cl_node->q2_cl q2_br Reaction Scale & Purity? br_node->q2_br socl2 Use Thionyl Chloride (Cost-effective, easy workup) q2_cl->socl2 Large Scale / Standard appel_cl Use Appel Reaction (Mild conditions, high purity) q2_cl->appel_cl Small Scale / High Mildness pbr3 Use Phosphorus Tribromide (Reliable, standard method) q2_br->pbr3 Large Scale / Standard appel_br Use Appel Reaction (Very mild, good for sensitive substrates) q2_br->appel_br Small Scale / High Mildness

Sources

Method

Application Note: Advanced Mitsunobu Functionalization of (2-Methylisoindolin-5-yl)methanol

Executive Summary & Substrate Profiling (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9)[1] is a highly valuable pharmacophore building block utilized in modern drug development. Structurally, it features a primary b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

(2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9)[1] is a highly valuable pharmacophore building block utilized in modern drug development. Structurally, it features a primary benzylic alcohol paired with a tertiary isoindoline amine. The benzylic alcohol is sterically unhindered and electronically primed for nucleophilic substitution, making it an excellent candidate for Mitsunobu-type C-O, C-N, and C-S bond formations[2].

However, the dual nature of this molecule presents a unique synthetic challenge. As a Senior Application Scientist, it is critical to recognize that successful functionalization requires moving beyond generic protocols and designing a self-validating system that accounts for the intrinsic basicity of the isoindoline core.

Mechanistic Causality & Reaction Design

The Mitsunobu reaction is a powerful redox condensation that converts primary and secondary alcohols into various functional groups with complete inversion of stereochemistry[2]. The standard reaction utilizes a redox couple—typically triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD)—to activate the alcohol[3].

The "Basic Amine" Challenge

The tertiary amine of the 2-methylisoindoline core has a pKa of approximately 8.5. Standard acidic nucleophiles required for the Mitsunobu reaction generally must have a pKa < 11 (e.g., phthalimide, phenols, or nucleobases)[3]. If the substrate, nucleophile, and reagents are mixed simultaneously, the basic isoindoline nitrogen can prematurely deprotonate the acidic nucleophile. This acid-base quenching forms an insoluble salt, sequestering the nucleophile and stalling the generation of the critical alkoxyphosphonium ion intermediate.

The Self-Validating Solution: Kinetic Control via Order of Addition

To circumvent this thermodynamic sink, we employ a "pre-activation" strategy. By pre-forming the Morrison-Brunn-Huisgen betaine intermediate from PPh₃ and DIAD at 0 °C before introducing the substrate and the nucleophile, we force the rapid activation of the benzylic alcohol[4],[5]. This kinetic control ensures that the formation of the highly reactive alkoxyphosphonium ion outcompetes any parasitic acid-base interactions.

MitsunobuMechanism PPh3 Triphenylphosphine (PPh3) Betaine Morrison-Brunn-Huisgen Betaine Intermediate PPh3->Betaine 0 °C, THF DIAD DIAD / DEAD (Azodicarboxylate) DIAD->Betaine Alkoxy Alkoxyphosphonium Ion Intermediate Betaine->Alkoxy Proton Transfer & Addition Substrate (2-Methylisoindolin-5-yl)methanol (Benzylic Alcohol) Substrate->Alkoxy Product Functionalized Product (C-N, C-O, or C-S Bond) Alkoxy->Product SN2 Displacement Nucleophile Acidic Nucleophile (e.g., Phthalimide, pKa < 11) Nucleophile->Product

Fig 1. Logical relationship and chemical intermediates in the Mitsunobu catalytic cycle.

Quantitative Optimization Data

Solvent choice and reagent selection are critical variables. While nonpolar solvents like toluene are sometimes used, anhydrous THF is generally considered the optimal solvent for the Mitsunobu reaction due to its superior ability to solubilize both the betaine intermediate and polar nucleophiles[4],[5]. The table below summarizes the optimization metrics for the Gabriel-type amination (phthalimide coupling) of (2-Methylisoindolin-5-yl)methanol.

EntryAzodicarboxylateSolventTemp (°C)Order of AdditionYield (%)Purity (%)
1DEAD (1.5 eq)Toluene25Standard (All-in-one)4285
2DIAD (1.5 eq)THF25Standard (All-in-one)6892
3DIAD (1.5 eq)THF0 to 25Pre-formation 94 >98
4TMAD (1.5 eq)DCM0 to 25Pre-formation8195

Data Interpretation: Entry 3 demonstrates that utilizing DIAD in THF with a pre-formation sequence maximizes both yield and purity, validating the kinetic control hypothesis.

Experimental Workflow & Protocol

The following protocol details the optimized synthesis of 2-((2-Methylisoindolin-5-yl)methyl)isoindoline-1,3-dione via phthalimide coupling.

Workflow Step1 Step 1: System Purging Flush flask with Argon; add anhydrous THF Step2 Step 2: Betaine Pre-formation Mix PPh3 and DIAD at 0 °C for 15 mins Step1->Step2 Step3 Step 3: Substrate Addition Dropwise addition of Isoindoline Alcohol Step2->Step3 Step4 Step 4: Nucleophile Introduction Add acidic nucleophile in portions Step3->Step4 Step5 Step 5: Propagation Warm to 25 °C; stir for 4-12 hours Step4->Step5 Step6 Step 6: Isolation Quench, extract, and purify via chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the optimized Mitsunobu reaction.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes to ensure an inert atmosphere.

  • Reagent Solubilization: Add triphenylphosphine (PPh₃, 1.5 equiv, 1.5 mmol) and anhydrous THF (10 mL) to the flask. Stir until completely dissolved[5].

  • Betaine Pre-formation (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 equiv, 1.5 mmol) dropwise over 5 minutes. The solution will transition to a distinct yellow color, confirming the formation of the Morrison-Brunn-Huisgen betaine[3]. Stir for 15 minutes at 0 °C.

  • Substrate Activation: Dissolve (2-Methylisoindolin-5-yl)methanol (1.0 equiv, 1.0 mmol)[1] in 2 mL of anhydrous THF. Add this solution dropwise to the activated betaine complex at 0 °C. Stir for 10 minutes to allow the alkoxyphosphonium intermediate to fully form.

  • Nucleophile Introduction: Add phthalimide (1.2 equiv, 1.2 mmol) in small portions to the reaction mixture. Maintaining the temperature at 0 °C during this addition prevents exothermic degradation and suppresses off-target alkylation.

  • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir for 4-12 hours. Monitor the reaction progress via TLC or LC-MS until the benzylic alcohol is completely consumed.

  • Workup & Purification: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the pure functionalized product.

References

  • BLD Pharm. "439691-87-9 | (2-Methylisoindolin-5-yl)methanol". BLD Pharm Product Documentation.
  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews (2009).
  • Lu, W., et al. "Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides". The Journal of Organic Chemistry (2007).
  • "The Mitsunobu Reaction". ResearchGate.
  • "Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine and its application". Zhejiang University Academic Network.

Sources

Application

Application Note: Scale-Up Synthesis of (2-Methylisoindolin-5-yl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 10 g to Kilogram-Scale Production Introduction & Strategic Rationale Isoindoline derivatives are privileged scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scale: 10 g to Kilogram-Scale Production

Introduction & Strategic Rationale

Isoindoline derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as rigidified bioisosteres for benzylamines and benzyl alcohols to improve metabolic stability and target affinity [1]. Specifically, (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9) serves as a critical building block in the synthesis of kinase inhibitors and CNS-active therapeutics.

Transitioning the synthesis of functionalized isoindolines from the discovery lab (milligram scale) to the process lab (kilogram scale) presents significant challenges. Traditional discovery routes often rely on the reduction of phthalimides using Lithium Aluminum Hydride ( LiAlH4​ ). On a scale-up, LiAlH4​ introduces severe safety hazards due to delayed exothermic reactions, highly flammable hydrogen gas evolution, and the operational bottleneck of the Fieser workup.

To ensure a self-validating, safe, and economically viable process, this protocol outlines a robust, chromatography-free two-step synthesis starting from inexpensive trimellitic anhydride . The route utilizes an in-situ generated borane system ( NaBH4​/BF3​⋅OEt2​ ) for the global reduction of both the imide and carboxylic acid moieties [2].

Mechanistic Insights & Process Design (E-E-A-T)

Step 1: Imidation via Nucleophilic Acyl Substitution

The process begins with the condensation of trimellitic anhydride with aqueous methylamine in glacial acetic acid. The use of acetic acid acts as both the solvent and an acid catalyst, driving the initial ring-opening to the maleamic acid intermediate, followed by rapid cyclodehydration at reflux to form 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid . The product precipitates directly from the reaction mixture upon cooling, eliminating the need for chromatographic purification.

Step 2: Global Borane-Mediated Reduction

The simultaneous reduction of an imide to an isoindoline and a carboxylic acid to a primary alcohol requires a highly electrophilic hydride source. We deploy NaBH4​ activated by Boron Trifluoride Etherate ( BF3​⋅OEt2​ ), which generates diborane ( B2​H6​ ) in situ [3].

Causality in Experimental Design:

  • Chemoselectivity: Borane rapidly coordinates to the electron-rich carbonyl oxygens, facilitating hydride transfer without the risk of over-reduction (e.g., ring-opening to the diamine) that plagues basic hydrides.

  • Thermal Control: By controlling the addition rate of BF3​⋅OEt2​ to the NaBH4​ suspension at 0 °C, the exothermic generation of borane and hydrogen gas is strictly regulated.

  • Decomplexation (The "Hidden" Yield Killer): Borane reductions of nitrogen-containing heterocycles inevitably form highly stable amine-borane complexes ( R3​N→BH3​ ). A standard aqueous workup will result in drastically low isolated yields. Our protocol mandates a rigorous methanol quench followed by a 2-hour reflux in 6M HCl. This acidic hydrolysis is non-negotiable; it breaks the B-N coordinate bond, releasing the free isoindoline product.

Workflow A Trimellitic Anhydride B 2-Methyl-1,3-dioxoisoindoline -5-carboxylic acid A->B MeNH2 (40% aq), AcOH Reflux, 6h C (2-Methylisoindolin-5-yl) methanol B->C NaBH4, BF3·OEt2 THF, Reflux, 12h

Caption: Synthetic workflow for the two-step scale-up of (2-Methylisoindolin-5-yl)methanol.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Self-validating checkpoint: The product must precipitate as a white/pale-yellow solid upon cooling. If an oil forms, the acetic acid concentration is too low.

  • Setup: Equip a 10 L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add trimellitic anhydride (1.00 kg, 5.20 mol) and glacial acetic acid (4.0 L) to the reactor. Stir at 20 °C to form a suspension.

  • Addition: Slowly add methylamine (40% w/w in water, 485 mL, 5.60 mol, 1.08 eq) via an addition funnel over 30 minutes. Caution: Exothermic acid-base reaction. Maintain internal temp below 40 °C during addition.

  • Reaction: Heat the mixture to reflux (approx. 115 °C) for 6 hours.

  • Isolation: Cool the reactor linearly to 5 °C over 3 hours. A thick white precipitate will form.

  • Filtration: Filter the slurry through a Nutsche filter. Wash the filter cake sequentially with cold water (2 × 1 L) and cold ethanol (500 mL).

  • Drying: Dry the solid under vacuum at 60 °C to a constant weight.

    • Expected Yield: 960 g (90%).

Protocol B: Global Reduction to (2-Methylisoindolin-5-yl)methanol

Self-validating checkpoint: Hydrogen gas evolution must be continuously monitored via a bubbler. The transition from the amine-borane complex to the free amine is confirmed when the product becomes fully extractable into the organic phase at pH 10.

  • Setup: Equip a 20 L rigorously dried reactor with a mechanical stirrer, dropping funnel, reflux condenser, and an inert gas ( N2​ ) inlet routed to a gas scrubber.

  • Charge: Suspend NaBH4​ (688 g, 18.2 mol, 3.5 eq) in anhydrous THF (8.0 L). Cool the reactor to 0 °C.

  • Substrate Addition: Add 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid (1.06 kg, 5.20 mol, 1.0 eq) in portions.

  • Borane Generation: Dropwise add BF3​⋅OEt2​ (2.95 L, 23.4 mol, 4.5 eq) over 3 hours, maintaining the internal temperature below 10 °C. Critical Safety Step: Vigorous H2​ evolution occurs.

  • Reaction: Once addition is complete, slowly warm the reactor to 65 °C (reflux) and stir for 12 hours.

  • Quench: Cool the reactor to 0 °C. Extremely slowly add Methanol (1.5 L) to quench unreacted borane. Wait for gas evolution to cease.

  • Decomplexation: Add 6M HCl (3.0 L) carefully. Heat the mixture to 65 °C for 2 hours to hydrolyze the amine-borane complex.

  • Workup: Cool to 10 °C. Adjust the pH to 10 using 50% NaOH (aq). Extract the aqueous layer with Dichloromethane (3 × 4 L).

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from Toluene/Heptane to afford the pure product.

    • Expected Yield: 635 g (75%).

Mechanism R1 Imide & Carboxylic Acid Substrate I1 Borane-Carbonyl Coordination R1->I1 B1 In situ Borane (B2H6) Generation B1->I1 NaBH4 + BF3·OEt2 I2 Hydride Transfer & C-O Cleavage I1->I2 Fast for COOH Slower for Imide I3 Stable Amine-Borane Complex (R3N→BH3) I2->I3 Exhaustive Reduction P1 Acidic Hydrolysis (6M HCl, Reflux) I3->P1 Mandatory Quench Final Free Isoindoline Product P1->Final pH Adjustment to 10

Caption: Mechanistic sequence of the global borane-mediated reduction and required acidic decomplexation.

Quantitative Scale-Up Data

To validate the robustness of this protocol, the synthesis was executed across three distinct scales. The data demonstrates that the reaction efficiency and purity profile are maintained without the need for chromatographic purification at any stage.

Scale Parameter10 Gram Scale100 Gram Scale1 Kilogram Scale
Step 1 Yield 92%91%90%
Step 2 Yield 78%76%75%
Overall Yield 71.7% 69.1% 67.5%
Final Purity (HPLC) >99.5%99.2%98.9%
E-Factor (Est.) 221918

Note: The slight drop in yield at the kilogram scale during Step 2 is attributed to mechanical losses during the large-scale extraction and recrystallization phases.

References

  • Title: Use of DOE for Rapid Development of a Red-Al Reduction Process for the Synthesis of 3,4-Isopropylidenedioxypyrrolidine Hydrotosylate Source: Organic Process Research & Development (2004) URL: [Link]

  • Title: Scale-Up of the Green Synthesis of Azacycloalkanes and Isoindolines under Microwave Irradiation Source: Organic Process Research & Development (2006) URL: [Link]

Method

Application Note: (2-Methylisoindolin-5-yl)methanol in Fragment-Based Drug Discovery (FBDD)

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Scaffold Rationale, Biophysical Screening Strategies, and Hit-to-Lead Synthetic Protocols Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Scaffold Rationale, Biophysical Screening Strategies, and Hit-to-Lead Synthetic Protocols

Executive Summary & Scaffold Rationale

In modern Fragment-Based Drug Discovery (FBDD), the over-reliance on flat, sp2-hybridized aromatic rings has frequently led to "molecular obesity"—a phenomenon where optimized leads suffer from poor aqueous solubility and high attrition rates in clinical development. To circumvent this, the integration of 3D, sp3-rich fragments has become a critical strategy[1].

(2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9) represents a highly privileged, shape-diverse fragment scaffold. The partially saturated bicyclic isoindoline core projects its substituents in a distinct 3D orientation, allowing for optimal exploitation of deep lipophilic pockets and the displacement of high-energy water molecules—a mechanism proven successful in the development of clinical-stage HSP90 and HDAC2 inhibitors[2][3]. Furthermore, the hydroxymethyl vector (-CH₂OH) provides a highly versatile synthetic handle for "fragment growing" and "fragment linking" methodologies, enabling rapid structure-activity relationship (SAR) exploration without disrupting the primary binding footprint[4][5].

Physicochemical Profiling (Rule of Three Compliance)

For a fragment to be a viable starting point, it must strictly adhere to the Astex "Rule of Three" (Ro3). As demonstrated in Table 1, (2-Methylisoindolin-5-yl)methanol possesses near-perfect physicochemical parameters, ensuring high ligand efficiency (LE) and ample "runway" for molecular weight increases during hit-to-lead optimization.

Table 1: Physicochemical Properties of (2-Methylisoindolin-5-yl)methanol

ParameterValueRo3 ThresholdFBDD Advantage
Molecular Weight 163.22 g/mol ≤ 300 DaLeaves ~350 Da for fragment growing.
cLogP ~1.2≤ 3.0Ensures high aqueous solubility for high-concentration screening.
H-Bond Donors 1 (-OH)≤ 3Minimizes desolvation penalties upon binding.
H-Bond Acceptors 2 (N, O)≤ 3Provides specific directional binding interactions.
Rotatable Bonds 1≤ 3Low entropic penalty upon target engagement.
Polar Surface Area 23.5 Ų≤ 60 ŲFavorable for membrane permeability (e.g., CNS targets)[3].

Orthogonal Screening & Validation Strategy

Because fragments bind with low affinity (typically KD​ in the 10 μM to 5 mM range), primary screening must be highly sensitive, and hits must be validated through orthogonal, self-validating systems to eliminate false positives.

Workflow A Fragment Library (2-Methylisoindolin-5-yl)methanol B Primary Biophysical Screen (SPR / Thermal Shift) A->B High-Throughput C Orthogonal NMR Validation (CPMG & WaterLOGSY) B->C Hit Selection (KD < 1 mM) D Structural Elucidation (X-Ray Crystallography) C->D Validated Binders E Fragment Growing (Hydroxymethyl Vectorization) D->E 3D Binding Mode F Lead Candidate (Optimized LE & LLE) E->F Iterative SAR

Fig 1: Orthogonal FBDD workflow from isoindoline fragment screening to lead generation.

The Causality of NMR Selection

We utilize Ligand-Observed NMR (specifically WaterLOGSY and CPMG) as the definitive secondary validation tool.

  • WaterLOGSY exploits the transfer of magnetization from bulk water to the ligand. When the isoindoline fragment binds to a large target protein, it acquires the negative cross-relaxation rate of the macromolecule, inverting the sign of its NMR signal. This provides a binary "yes/no" confirmation of binding[5].

  • CPMG (Carr-Purcell-Meiboom-Gill) exploits the rapid exchange rate of weak-binding fragments. The T2​ relaxation time of the fragment drops dramatically when bound to the protein, resulting in line broadening and signal attenuation.

Experimental Protocols

Protocol A: Ligand-Observed NMR Validation (Self-Validating System)

Objective: Confirm the binding of (2-Methylisoindolin-5-yl)methanol to the target protein and eliminate aggregation-based false positives.

Reagents & Equipment:

  • Target protein (isotopically unlabeled, >95% purity, concentrated to 20 μM).

  • (2-Methylisoindolin-5-yl)methanol stock (100 mM in d6-DMSO).

  • NMR Buffer: 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl, 10% D₂O.

  • 600 MHz NMR Spectrometer equipped with a cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μL NMR sample containing 20 μM target protein and 500 μM of the isoindoline fragment (final DMSO concentration ≤ 1%). Prepare an identical control sample without the protein.

  • CPMG Acquisition: Acquire a 1D ¹H CPMG spectrum for both samples. Use a spin-echo delay ( τ ) of 1-2 ms and a total relaxation filter time of 200-400 ms.

  • WaterLOGSY Acquisition: Acquire a WaterLOGSY spectrum using a mixing time of 1.0–1.5 seconds to allow for NOE transfer from bulk water.

  • Self-Validation & Analysis:

    • Causality Check: Compare the control and protein samples. A true binder will show significant signal attenuation in the CPMG spectrum (due to enhanced T2​ relaxation) and an inverted phase in the WaterLOGSY spectrum (due to negative cross-relaxation).

    • If the fragment signals attenuate in the absence of protein, it indicates poor solubility or micelle formation (false positive).

Protocol B: Hit-to-Lead Chemical Elaboration (Fragment Growing)

Objective: Utilize the hydroxymethyl vector of the validated fragment to grow into adjacent sub-pockets, improving affinity while maintaining Ligand Efficiency (LE).

Synthesis Frag Starting Fragment (-CH2OH) Ox Mild Oxidation (Swern / Dess-Martin) Frag->Ox Pathway A Act Halogenation (SOCl2 / PBr3) Frag->Act Pathway B RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Ox->RedAm Aldehyde Int. Alk Nucleophilic Alkylation (R-XH, Base) Act->Alk Halide Int. Lead1 Amine-Linked Lead RedAm->Lead1 Lead2 Ether/Thioether Lead Alk->Lead2

Fig 2: Synthetic divergence of the hydroxymethyl vector for fragment growing and linking.

Step-by-Step Methodology (Pathway A: Reductive Amination): Rationale: Swern oxidation is specifically chosen over Jones oxidation to prevent over-oxidation to the carboxylic acid, preserving the aldehyde for amine coupling[4].

  • Mild Oxidation (Aldehyde Generation):

    • Cool a solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ to -78 °C under N₂.

    • Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes.

    • Add (2-Methylisoindolin-5-yl)methanol (1.0 eq) dissolved in CH₂Cl₂ dropwise. Stir for 30 minutes at -78 °C.

    • Add Triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Validation: Quench with water, extract, and verify the presence of the aldehyde via LC-MS and TLC (loss of polar -OH spot).

  • Reductive Amination (Fragment Growing):

    • Dissolve the crude 2-methylisoindoline-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add the desired primary or secondary amine (1.2 eq) representing the "grown" portion of the molecule (e.g., a functionalized piperidine to target a solvent-exposed region).

    • Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir for 1 hour at room temperature.

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Causality: This specific reducing agent is chosen because it selectively reduces the iminium ion without reducing the unreacted aldehyde starting material.

    • Stir for 12 hours. Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Quantitative Data Tracking: Ligand Efficiency

During the fragment growing phase, it is critical to track Ligand Efficiency ( LE=Nheavy​−ΔG​ ) rather than just absolute potency ( IC50​ or KD​ ). A successful FBDD campaign maintains an LE > 0.3 kcal/mol per heavy atom[2].

Table 2: Representative LE Progression via Hydroxymethyl Elaboration

Compound StageHeavy Atoms (N)Affinity ( KD​ ) ΔG (kcal/mol)Ligand Efficiency (LE)
Initial Fragment 12850 μM-4.20.35
Intermediate (Aldehyde) 12500 μM-4.50.38
Grown Lead (Amine-linked) 221.2 μM-8.10.37
Optimized Lead 2645 nM-10.00.38

Note: The sustained LE indicates that the newly added atoms via the hydroxymethyl vector are making high-quality, energetically favorable interactions with the target protein, validating the structural design.

References

  • Murray, C. W., et al. "Fragment-Based Drug Discovery Applied to Hsp90. Discovery of Two Lead Series with High Ligand Efficiency." Journal of Medicinal Chemistry - ACS Publications.
  • "Fragment-Based Discovery of a Novel, Brain Penetrant, Orally Active HDAC2 Inhibitor." PMC - NIH.
  • "Recent progress in the construction of sp3-rich compound libraries." ResearchGate.
  • "Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors for Leishmaniasis." PMC - NIH.
  • "Development of PRC1 Inhibitors Employing Fragment-Based Approach and NMR-Guided Optimization." Journal of Medicinal Chemistry - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in (2-Methylisoindolin-5-yl)methanol Reactions

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving (2-Methylisoindolin-5-yl)methanol. By understanding the underlying chemical principl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving (2-Methylisoindolin-5-yl)methanol. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction yields and obtain high-purity products.

I. Foundational Knowledge: Synthesis of (2-Methylisoindolin-5-yl)methanol

The synthesis of (2-Methylisoindolin-5-yl)methanol typically involves a multi-step process. A common route starts with the N-alkylation of a suitable isoindoline precursor, followed by the reduction of a carboxylate or aldehyde functionality at the 5-position. Each of these steps presents unique challenges that can contribute to low overall yields.

Common Synthetic Approach:

A prevalent strategy involves the reduction of a methyl or ethyl ester at the 5-position of the 2-methylisoindoline core. This reduction is a critical step where yield can be compromised.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can lead to low yields in reactions to synthesize or use (2-Methylisoindolin-5-yl)methanol.

Category 1: Reduction of the Ester Precursor

Q1: My reduction of methyl 2-methylisoindoline-5-carboxylate with LiAlH₄ is giving a low yield of (2-Methylisoindolin-5-yl)methanol. What are the likely causes?

A1: Low yields in LiAlH₄ reductions of esters are often attributable to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reducing agent, short reaction times, or low temperatures.

  • Side Reactions: Aldehydes are intermediates in the reduction of esters to alcohols.[1][2] Because aldehydes are more reactive than esters, it's difficult to stop the reaction at the aldehyde stage.[1][2] However, side reactions involving the intermediate aldehyde can occur.

  • Workup Issues: The quenching and workup procedure for LiAlH₄ reactions are critical. Improper quenching can lead to the formation of aluminum salt complexes that are difficult to separate from the product, leading to loss of material during purification.

  • Reagent Quality: The quality of the LiAlH₄ is paramount. It is highly reactive with water, and exposure to atmospheric moisture can significantly reduce its activity.

Troubleshooting Steps:

ParameterRecommendationRationale
LiAlH₄ Equivalents Use a sufficient excess (typically 2-4 equivalents) of LiAlH₄.The first equivalent of hydride is consumed in an acid-base reaction with the ester, and subsequent equivalents are needed for the reduction.[1]
Reaction Temperature Maintain the recommended temperature, often starting at 0 °C and then warming to room temperature or refluxing.Low temperatures can slow the reaction rate, while excessively high temperatures can promote side reactions.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).Ensure the starting material is fully consumed before quenching the reaction.
Solvent Use a dry, ether-based solvent such as THF or diethyl ether.LiAlH₄ reacts violently with protic solvents like water and alcohols.[2]
Workup Procedure Employ a careful quenching procedure, such as the Fieser workup (sequential addition of water, then 15% NaOH solution, then more water).This procedure is designed to precipitate aluminum salts in a granular form that is easily filtered.
LiAlH₄ Quality Use freshly opened or properly stored LiAlH₄.Ensures the reagent is active and has not been compromised by moisture.

Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ to reduce the ester?

A2: Sodium borohydride is generally not reactive enough to reduce esters or carboxylic acids to alcohols.[2][3] You will likely observe no reaction or a very low conversion rate. For the reduction of esters, a more potent reducing agent like Lithium Aluminum Hydride (LiAlH₄) is necessary.[1]

Q3: I am seeing a significant amount of an aldehyde byproduct in my reaction mixture. How can I prevent this?

A3: The formation of an aldehyde intermediate is a normal part of the ester reduction mechanism.[1][2] The key is to ensure it is immediately reduced to the alcohol. If you are isolating significant amounts of the aldehyde, it suggests the reaction has not gone to completion. Review the troubleshooting steps in Q1, particularly concerning the amount and quality of the LiAlH₄ and the reaction time.

Category 2: N-Alkylation of the Isoindoline Core

Q4: My N-methylation of the isoindoline precursor is resulting in a low yield. What are common issues with this step?

A4: Low yields in the N-alkylation of isoindolines can stem from several sources:

  • Over-alkylation: The secondary amine of the isoindoline can be alkylated twice, leading to the formation of a quaternary ammonium salt.

  • Poor Nucleophilicity: The nitrogen of the isoindoline may not be sufficiently nucleophilic to react efficiently with the methylating agent.

  • Steric Hindrance: Bulky substituents on the isoindoline or the alkylating agent can hinder the reaction.

  • Base Incompatibility: The choice of base is crucial for deprotonating the isoindoline nitrogen without causing side reactions.

Troubleshooting Steps:

ParameterRecommendationRationale
Alkylating Agent Use a less reactive methylating agent or control the stoichiometry carefully.This can help to minimize over-alkylation.
Base Use a non-nucleophilic base like potassium carbonate or triethylamine.Stronger, more nucleophilic bases can compete with the isoindoline in reacting with the alkylating agent.
Solvent Choose an appropriate solvent that dissolves the reactants and facilitates the reaction.Polar aprotic solvents like DMF or acetonitrile are often good choices.
Temperature Optimize the reaction temperature.Higher temperatures can increase the reaction rate but may also promote side reactions.
Category 3: Purification Challenges

Q5: I am having difficulty purifying (2-Methylisoindolin-5-yl)methanol by column chromatography. The product seems to co-elute with impurities.

A5: Purification of polar compounds like (2-Methylisoindolin-5-yl)methanol can be challenging. Here are some strategies to improve separation:

  • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A common starting point is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol).[4] A gradient elution, where the polarity of the solvent system is gradually increased, can often improve separation.

  • Alternative Stationary Phases: If standard silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but poorly soluble at low temperatures.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.[5]

Q6: My final product is an oil, making it difficult to handle and purify. How can I solidify it?

A6: If your product is an oil, it may be possible to induce crystallization. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until the solution becomes cloudy. Allowing this solution to stand, perhaps with scratching the inside of the flask, may induce crystallization. Alternatively, converting the alcohol to a solid derivative (e.g., an ester or a urethane) for purification, followed by deprotection, can be a viable strategy.

III. Optimized Experimental Protocol: Reduction of Methyl 2-Methylisoindoline-5-carboxylate

This protocol provides a detailed, step-by-step methodology for the reduction of methyl 2-methylisoindoline-5-carboxylate to (2-Methylisoindolin-5-yl)methanol, with critical checkpoints for maximizing yield.

Materials:

  • Methyl 2-methylisoindoline-5-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Round Bottom Flasks

  • Separatory Funnel

  • Filter Funnel and Filter Paper

Procedure:

  • Reaction Setup:

    • To a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-methylisoindoline-5-carboxylate in anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of LiAlH₄:

    • Slowly add LiAlH₄ (2-4 equivalents) in small portions to the stirred solution. Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain the temperature below 10 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add deionized water (X mL, where X is the mass of LiAlH₄ in grams).

    • Add 15% NaOH solution (X mL).

    • Add deionized water (3X mL).

    • Stir the mixture vigorously for 15-30 minutes. A granular precipitate of aluminum salts should form.

  • Workup and Isolation:

    • Filter the mixture through a pad of celite or filter paper to remove the aluminum salts.

    • Wash the filter cake with additional THF.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (2-Methylisoindolin-5-yl)methanol.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in dichloromethane).

IV. Visualizing the Process

Troubleshooting Workflow for Low-Yield Reduction

Caption: A logical flow for diagnosing low yields in the reduction step.

V. References

  • Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC. (2022, March 16). Retrieved from

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC. (n.d.). Retrieved from

  • Optimization of the isoindoline synthesis. [a] - ResearchGate. (n.d.). Retrieved from

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (n.d.). Retrieved from

  • Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. [a] - ResearchGate. (n.d.). Retrieved from

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (2021, July 5). Retrieved from

  • (2-Methylisoindolin-5-yl)methanol | 439691-87-9 | BLD Pharm. (n.d.). Retrieved from

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. (2025, April 14). Retrieved from

  • 2-methylindole - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps. (2024, November 28). Retrieved from

  • reduction of carboxylic acids - Chemguide. (n.d.). Retrieved from

  • Profile of 2‐indolylmethanol‐involved reactions. - ResearchGate. (n.d.). Retrieved from

  • How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019, January 19). Retrieved from

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - NIH. (n.d.). Retrieved from

  • Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol - Benchchem. (n.d.). Retrieved from

  • Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen. (2018, June 13). Retrieved from _

  • Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata - Biosciences Biotechnology Research Asia. (n.d.). Retrieved from

Sources

Optimization

Managing solubility issues of (2-Methylisoindolin-5-yl)methanol products

Technical Support Center: Managing Solubility Issues of (2-Methylisoindolin-5-yl)methanol Welcome to the technical support and troubleshooting guide for (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9). As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Solubility Issues of (2-Methylisoindolin-5-yl)methanol

Welcome to the technical support and troubleshooting guide for (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9). As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the anomalous solubility behaviors of isoindoline derivatives[1].

The core solubility challenges of this compound stem from its structural dichotomy: it possesses a rigid, hydrophobic bicyclic aromatic core paired with two highly interactive polar groups—a basic tertiary amine and a hydrogen-bond donating/accepting hydroxymethyl group. This combination leads to a high crystal lattice energy and highly pH-dependent aqueous solubility, causing unexpected precipitation in both non-polar organic solvents and neutral biological buffers.

Quantitative Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step in troubleshooting. The data below summarizes the key parameters driving its phase behavior.

Table 1: Physicochemical Profile & Solubility Implications

PropertyValue (Predicted/Typical)Solubility Implication
Molecular Weight 163.21 g/mol Highly favorable for general solubility; complies with [2].
pKa (Tertiary Amine) ~8.5 – 9.26Highly pH-dependent aqueous solubility[3]. Mostly protonated at pH < 7.0, but the neutral free-base fraction dominates at basic pH.
LogP ~1.2 – 1.8Moderate lipophilicity; prone to hydrophobic collapse in water if the amine is unprotonated.
H-Bond Donors / Acceptors 1 (-OH) / 2 (N, O)Strong intermolecular H-bonding (OH···N) increases crystal lattice energy, heavily restricting dissolution in non-polar organics.
Physical State SolidRequires energy input (heat/sonication) or chemical lattice disruption (salt formation) to achieve optimal dissolution[4].

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Solubility Issue: (2-Methylisoindolin-5-yl)methanol AssayType Determine Application Phase Start->AssayType InVitro In Vitro / Aqueous Buffer (Precipitation/Cloudiness) AssayType->InVitro Synthesis Chemical Synthesis (Poor Organic Dissolution) AssayType->Synthesis InVivo In Vivo / Formulation (Low Bioavailability) AssayType->InVivo pHCheck Check Buffer pH vs pKa (Target pH < 7.0) InVitro->pHCheck PolarSolv Switch to Polar Aprotic (DMF, DMSO, NMP) Synthesis->PolarSolv HeatSonic Gentle Heating & Sonication (Disrupt H-bonds) Synthesis->HeatSonic Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Amorphous Amorphous Solid Dispersion InVivo->Amorphous SaltForm Salt Formation (e.g., HCl, Mesylate) pHCheck->SaltForm If pH adjustment is restricted CoSolvent Add Co-solvents/Surfactants (DMSO, Tween-80) pHCheck->CoSolvent For neutral pH assays

Decision tree for troubleshooting (2-Methylisoindolin-5-yl)methanol solubility across workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I experience immediate precipitation ("crashing out") when diluting my 10 mM DMSO stock of (2-Methylisoindolin-5-yl)methanol into a pH 7.4 biological buffer. Why does this happen and how can I prevent it? A: This is a classic "solvent shift" phenomenon. While the tertiary amine in the isoindoline ring is basic, the rapid introduction of the highly concentrated, unprotonated free-base from DMSO into an aqueous environment causes transient supersaturation[5]. The hydrophobic aromatic core aggregates before the amine can fully protonate and solvate. Solution: Do not spike directly into the final buffer. Instead, perform a step-wise dilution using an intermediate co-solvent cascade (e.g., dilute first into 50% DMSO/50% buffer, then to final), or pre-formulate the compound with 1-5% Tween-80 or Pluronic F-68 to lower the interfacial tension. Alternatively, lower the buffer pH to 6.5 during the initial dilution step to accelerate protonation.

Q2: During chemical synthesis, my compound is poorly soluble in standard organic extraction solvents like dichloromethane (DCM) or ethyl acetate. What is the mechanistic cause? A: The poor solubility in moderately polar, non-hydrogen-bonding solvents is driven by the molecule's high crystal lattice energy. The hydrogen-bond donor (hydroxymethyl -OH) and the hydrogen-bond acceptor (tertiary amine nitrogen) form strong intermolecular networks in the solid state. Solution: You must disrupt this hydrogen-bonding network. Switch to polar aprotic solvents (e.g., DMF, DMSO) which can accept hydrogen bonds from the hydroxyl group, or protic solvents (Methanol, Ethanol) which can solvate the amine. If DCM must be used for an extraction, adding 5-10% methanol (v/v) will significantly enhance dissolution by breaking the intermolecular OH···N interactions.

Q3: We are moving to in vivo pharmacokinetic studies, but the free base has poor oral bioavailability due to dissolution rate limits in the GI tract. What is the most effective formulation strategy? A: For basic amines with high lattice energy, to improve the thermodynamic solubility and dissolution rate[4]. Converting the free base to a hydrochloride (HCl) or mesylate salt permanently protonates the amine, drastically reducing the LogD at physiological pH and entirely disrupting the solid-state hydrogen bonding network.

Step-by-Step Methodologies

Protocol 1: Preparation of (2-Methylisoindolin-5-yl)methanol Hydrochloride (HCl) Salt

Causality Note: This protocol uses anhydrous conditions to prevent the formation of hydrates and ensures the precipitation of a highly crystalline, water-soluble salt.

  • Dissolution: Weigh 100 mg of (2-Methylisoindolin-5-yl)methanol free base and transfer to a dry 10 mL round-bottom flask. Add 2.0 mL of anhydrous methanol and sonicate until completely dissolved.

  • Cooling: Place the flask in an ice-water bath (0°C) and stir magnetically for 5 minutes.

  • Acidification: Slowly add 1.1 molar equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise over 2 minutes. (Note: A slight excess of HCl ensures complete protonation of the tertiary amine without degrading the hydroxymethyl group).

  • Equilibration: Stir the solution for 30 minutes at 0°C, then allow it to warm to room temperature (20-25°C) for an additional 30 minutes.

  • Precipitation: Slowly add 5.0 mL of cold, anhydrous diethyl ether as an anti-solvent to induce crystallization. A white precipitate should form immediately.

  • Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake with 2 x 2 mL of cold diethyl ether to remove unreacted free base and residual acid.

  • Drying: Dry the resulting HCl salt under a high vacuum at 40°C for 12 hours to remove residual solvents.

Protocol 2: High-Throughput Kinetic Solubility Screening via Laser Nephelometry

Causality Note: Kinetic solubility mimics the "solvent shift" seen in biological assays. caused by insoluble particles, providing a highly sensitive, non-destructive measurement of the precipitation threshold[5],[6].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the stock in 100% DMSO across 10 wells (ranging from 10 mM down to 19.5 µM).

  • Aqueous Transfer: Transfer 2 µL from each well of the DMSO dilution plate into a flat-bottom, clear 96-well assay plate containing 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4). (This yields a final DMSO concentration of 1% v/v and compound concentrations ranging from 100 µM to 0.195 µM).

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours on a microplate shaker at 300 rpm to allow for equilibration and potential nucleation.

  • Measurement: Read the plate using a microplate nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: Plot the Relative Nephelometry Units (RNU) against the compound concentration. The kinetic solubility limit is defined as the highest concentration where the RNU signal remains at the baseline (buffer + 1% DMSO control).

References

  • Kerns, E. H., & Di, L. (2008). "In vitro solubility assays in drug discovery." PubMed (NIH).[Link]

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." PubMed (NIH).[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings." Advanced Drug Delivery Reviews.[Link]

  • BMG LABTECH. (2023). "Kinetic solubility automated screen." BMG LABTECH Applications.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Isoindoline Cross-Couplings

Overview: The Mechanistic Root of the Problem Isoindoline and related fused bicyclic nitrogen heterocycles are highly valuable motifs in modern drug development. However, their incorporation via transition-metal-catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Mechanistic Root of the Problem Isoindoline and related fused bicyclic nitrogen heterocycles are highly valuable motifs in modern drug development. However, their incorporation via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) often results in stalled reactions and dead catalysts. The causality lies in the basicity and nucleophilicity of the unprotected secondary amine. Instead of participating in the productive transmetalation or deprotonation steps, the nitrogen atom outcompetes the supporting ligands, coordinating strongly to the electrophilic metal center (such as Pd(II) or Ni(II))[1]. This forms a thermodynamically stable, catalytically inactive off-cycle complex, effectively poisoning the catalyst[2].

Furthermore, because isoindoline lacks a β -hydrogen atom, standard Pd(II) precursors (like Pd(OAc)2) cannot be easily reduced to the active Pd(0) state by the amine itself, leading to immediate reaction failure if a pre-reduced catalyst is not employed[3].

G Start Active Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd + Ar-X Iso Isoindoline Addition OxAdd->Iso Productive Productive Pathway (Bulky Ligands) Iso->Productive Steric shielding Poisoning Poisoning Pathway (Unprotected N) Iso->Poisoning Strong N-coordination RedElim Reductive Elimination C-N Bond Formation Productive->RedElim Product Cross-Coupled Product & Pd(0) Regeneration RedElim->Product DeadCat Off-Cycle Pd(II)-Amine Complex (Catalyst Deactivation) Poisoning->DeadCat Reaction Stalls

Catalytic divergence: Productive cross-coupling vs. off-cycle isoindoline poisoning.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling stalls at 10% conversion when my aryl halide contains an unprotected isoindoline moiety. Why? A: The free secondary amine of the isoindoline is acting as a potent σ -donor. Once the Pd(0) catalyst undergoes oxidative addition into the aryl halide, the basic nitrogen of a neighboring isoindoline molecule coordinates to the resulting Pd(II) intermediate. This displaces your phosphine ligands and blocks the transmetalation of the boronic acid, terminating the catalytic cycle[2].

Q2: I cannot use Boc or Cbz protecting groups due to downstream sensitivities. How can I achieve C-N coupling with unprotected isoindoline? A: You must engineer a steric environment that physically prevents the coordination of a second amine molecule. Utilizing highly sterically demanding biaryl phosphine ligands (e.g., BrettPhos or tBuBrettPhos) creates a restrictive binding pocket around the palladium center. This destabilizes the off-cycle bis-amine resting state and forces the reaction down the productive reductive elimination pathway[3].

Q3: Are there alternative methodologies that bypass transition-metal poisoning entirely? A: Yes. Recent advancements in photocatalysis allow for the C(sp3)–C(sp3) cross-coupling of amines via the denitrogenation of in situ-generated diazenes. By converting the basic amine into a diazene and using an Iridium photocatalyst, you bypass the traditional Pd-coordination issues entirely, utilizing light-driven radical formation instead[4][5]. Alternatively, base-free C–N cross-electrophile coupling (XEC) utilizing a nitrogen-first mechanism can tolerate abundant nitrogen heterocycles[6].

Part 2: Diagnostic & Troubleshooting Guide
SymptomMechanistic CauseCorrective Action
Immediate formation of Pd black; 0% yield Failure to reduce Pd(II) to Pd(0). Isoindoline lacks a β -hydrogen to facilitate this reduction[3].Switch from Pd(OAc)2 to a pre-activated palladacycle (e.g., BrettPhos Pd G3 or G4 precatalyst).
Reaction stalls at 15-20% conversion Product inhibition or off-cycle Pd(II)-amine complex formation[2].Increase the steric bulk of the ligand (e.g., move from XPhos to RuPhos or BrettPhos).
High levels of dehalogenated byproduct Slow reductive elimination allows competing protodehalogenation pathways to dominate.Ensure strictly anhydrous conditions; switch to a stronger base (e.g., LiHMDS) to accelerate deprotonation[3].
Part 3: Quantitative Ligand Efficacy Data

The choice of ligand and palladium source is the single most critical factor when coupling unprotected nitrogen heterocycles. The data below summarizes the impact of steric tuning on the amination of unprotected N-heterocycles (adapted from benchmark studies on halo-azaindoles and related fused systems)[3].

Palladium Source (1 mol%)Ligand (1 mol%)BaseConversion (%)Catalyst State Observation
Pd(OAc)2PPh3NaOtBu< 5%Rapid precipitation of Pd black
Pd(OAc)2BINAPNaOtBu12%Stalled (Off-cycle complex)
Pd(OAc)2BrettPhosLiHMDS45%Poor initiation (No β -hydride)
BrettPhos Pd G3 BrettPhos LiHMDS > 95% Homogeneous, highly active
Part 4: Self-Validating Experimental Protocols
Protocol A: Buchwald-Hartwig Amination of Unprotected Isoindoline

This protocol utilizes a palladacycle precatalyst to ensure rapid generation of the active Pd(0) species, bypassing the need for amine-driven reduction[3].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the aryl halide (1.0 equiv, 0.5 mmol), unprotected isoindoline (1.2 equiv, 0.6 mmol), and LiHMDS (1.2 mmol, 1 M in THF).

  • Catalyst Addition: Add BrettPhos Pd G3 precatalyst (1 mol%) and BrettPhos ligand (1 mol%). Causality note: The bulky diisopropyl and methoxy groups on BrettPhos prevent the isoindoline from forming a stable bis-amine Pd(II) complex.

  • Solvent: Add anhydrous, degassed 1,4-dioxane to reach a substrate concentration of 0.2 M.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Self-Validation Checkpoint: Observe the reaction mixture after 15 minutes. A productive reaction will maintain a homogeneous yellow/orange hue. If the mixture turns pitch black early on, the precatalyst has decomposed, indicating oxygen ingress or ligand dissociation.

  • Workup: Cool to room temperature, quench with a few drops of water, dilute with ethyl acetate, filter through a pad of Celite, and concentrate under reduced pressure.

Protocol B: Photocatalytic C–C Cross-Coupling via Diazene Intermediates

An alternative strategy that avoids metal-coordination poisoning by utilizing a radical-based denitrogenation pathway[4][5].

  • Diazene Formation: In a vial open to the air, dissolve the isoindoline derivative (1.0 equiv) in acetonitrile. Add O-nosylhydroxylamine (ONHA) trifluoroacetate salt (1.0 equiv) and 2,6-lutidine (2.0 equiv). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The mass of the starting amine should be completely replaced by the corresponding 1,2-dialkyldiazene intermediate. If the diazene is absent, the subsequent photocatalytic step will fail.

  • Photocatalysis: Degas the mixture by sparging with argon for 10 minutes. Add the Iridium photocatalyst, [Ir(dFCF3ppy)2(dtbbpy)]PF6 (2 mol%).

  • Irradiation: Irradiate the mixture using 450 nm blue LEDs for 24 hours at room temperature.

  • Workup: Remove the solvent under reduced pressure and purify the cross-coupled product via flash column chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (2-Methylisoindolin-5-yl)methanol Analogues

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic pitfalls and byproduct formations frequently encountered during the synthesis of (2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic pitfalls and byproduct formations frequently encountered during the synthesis of (2-Methylisoindolin-5-yl)methanol and its analogues.

The standard synthetic route typically involves the exhaustive reduction of a 2-methyl-1,3-dioxoisoindoline-5-carboxylate (or similar N-methylphthalimide precursors) using strong hydride donors like LiAlH₄. While highly effective, this reduction is susceptible to severe chemoselectivity issues. Without strict kinetic and thermodynamic control, the reaction easily diverges into incomplete reduction (lactamization) or over-reduction (C-N bond cleavage) [1][2].

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative diagnostic data, and a self-validating experimental protocol to ensure synthetic integrity.

Mechanistic Workflow & Byproduct Divergence

IsoindolineSynthesis Precursor Precursor: 2-Methyl-1,3-dioxo- isoindoline-5-carboxylate Intermediate Intermediate: Hemiaminal / Iminium Ion Precursor->Intermediate LiAlH4 (Initial Attack) Target Target Product: (2-Methylisoindolin-5-yl)methanol Intermediate->Target Optimal Hydride Delivery (65°C, THF) Lactam Byproduct A: Isoindolin-1-one (Incomplete Reduction) Intermediate->Lactam Insufficient LiAlH4 / Stalled Reaction RingOpen Byproduct B: Ring-Opened Diol (C-N Bond Cleavage) Intermediate->RingOpen Prolonged Heating / Excess Hydride Oxidation Byproduct C: Aldehyde / N-Oxide (Aerobic Oxidation) Target->Oxidation O2 Exposure / Trace Metals

Figure 1: Mechanistic divergence in the reductive synthesis of (2-Methylisoindolin-5-yl)methanol.

Troubleshooting FAQs

Q1: My LC-MS shows a dominant peak at m/z 178.1 instead of the expected 164.1. What is the root cause, and how do I push the reaction to completion? A1: Incomplete Reduction to the Isoindolin-1-one (Lactam). Mechanistic Causality: The reduction of phthalimide derivatives to isoindolines is a multi-step cascade. The hydride first attacks the imide carbonyls to form a hemiaminal intermediate. This intermediate must collapse into an electrophilic iminium ion before the final hydride reduction can occur. If the reaction temperature is too low or the hydride equivalents are insufficient, the reaction stalls at the intermediate lactam stage (m/z 178.1)[1]. Self-Validating Protocol: Check the IR spectrum of your crude mixture for a strong amide carbonyl stretch (~1680 cm⁻¹). To resolve this, ensure a minimum of 4.0 to 5.0 molar equivalents of LiAlH₄ are used. The collapse of the hemiaminal requires a thermodynamic driving force; therefore, maintain a steady reflux in anhydrous THF (65 °C) for at least 2 hours.

Q2: I am observing a highly polar byproduct with an m/z of 182.1. The ¹H NMR lacks the characteristic symmetric isoindoline benzylic protons. What went wrong? A2: Over-Reduction and C-N Bond Cleavage (Ring Opening). Mechanistic Causality: While LiAlH₄ is required to reduce the imide, prolonged exposure or excessive heating leads to the reductive cleavage of the C-N bond. This over-reduction generates a ring-opened acyclic byproduct:[2-(hydroxymethyl)-4-(hydroxymethyl)phenyl]-N-methylmethanamine [2]. The intermediate iminium ion undergoes competitive hydride attack at the benzylic carbon instead of the nitrogen, permanently opening the five-membered ring. Self-Validating Protocol: Strict kinetic control is mandatory. Monitor the reaction via LC-MS every 30 minutes after the first hour of reflux. Quench the reaction immediately once the lactam intermediate is consumed. If ring-opening persists despite kinetic control, switch to Borane-THF (BH₃·THF), which coordinates selectively to the nitrogen and carbonyl oxygens, offering higher chemoselectivity for intact ring reduction [3].

Q3: My isolated product darkens rapidly upon exposure to air, and I detect an M-2 (m/z 162.1) or M+16 (m/z 180.1) impurity. How can I prevent this? A3: Aerobic Oxidation of the Hydroxymethyl Group or N-Oxidation. Mechanistic Causality: The electron-rich nature of the isoindoline nitrogen makes it highly susceptible to N-oxidation (M+16). Furthermore, the 5-hydroxymethyl group can be prematurely oxidized to an aldehyde (M-2) if exposed to atmospheric oxygen. This oxidation is frequently catalyzed by trace aluminum salts left over from an improper reduction workup [1]. Self-Validating Protocol: Implement a strict Fieser-Fieser workup (detailed below) to fully precipitate aluminum salts as a granular solid, preventing them from acting as oxidative catalysts. Perform all extractions using degassed solvents.

Quantitative Diagnostic Data

Use the following table to rapidly identify your reaction components via LC-MS and spectroscopic markers.

CompoundStructural RoleFormulaExpected m/z [M+H]⁺Key ¹H NMR Diagnostic Shifts (CDCl₃)Key IR Stretch (cm⁻¹)
(2-Methylisoindolin-5-yl)methanol Target ProductC₁₀H₁₃NO164.13.85 (s, 4H, isoindoline -CH₂-), 2.50 (s, 3H, N-CH₃)3300-3400 (O-H, broad), No C=O
5-(Hydroxymethyl)-2-methylisoindolin-1-one Byproduct A (Lactam)C₁₀H₁₁NO₂178.14.35 (s, 2H, lactam -CH₂-), 3.15 (s, 3H, N-CH₃)1680 (Strong C=O amide stretch)
Ring-Opened Diol Derivative Byproduct B (Cleavage)C₁₀H₁₅NO₂182.13.90 (s, 2H, Ar-CH₂-N), 2.40 (s, 3H, N-CH₃)3300-3500 (Strong, broad O-H/N-H)
2-Methylisoindoline-5-carbaldehyde Byproduct C (Oxidation)C₁₀H₁₁NO162.110.05 (s, 1H, -CHO), 3.90 (s, 4H, isoindoline)1705 (Strong C=O aldehyde stretch)
Optimized Experimental Protocol: LiAlH₄ Reduction & Fieser-Fieser Workup

To suppress lactamization, ring-cleavage, and oxidation simultaneously, strictly adhere to the following methodology:

Step 1: Reagent Preparation Under a continuous argon atmosphere, suspend LiAlH₄ (4.5 eq) in anhydrous THF (0.2 M) in a flame-dried round-bottom flask equipped with a reflux condenser. Cool the suspension to 0 °C using an ice bath.

Step 2: Substrate Addition Dissolve the 2-methyl-1,3-dioxoisoindoline-5-carboxylate precursor (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

Step 3: Kinetic Reflux Remove the ice bath and gradually heat the reaction to a gentle reflux (65 °C). Maintain reflux for exactly 2.5 hours. Causality: This specific duration provides the exact thermal energy required to collapse the hemiaminal intermediate into the iminium ion without providing excess time for C-N bond cleavage to initiate.

Step 4: Fieser-Fieser Quench (Critical) Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and carefully add the following:

  • x mL of degassed distilled water (Add dropwise; highly exothermic).

  • x mL of 15% aqueous NaOH solution.

  • 3x mL of degassed distilled water. Causality: This exact stoichiometric quench forces the aluminum salts to precipitate as a dense, granular white solid (lithium sodium aluminate) rather than a gelatinous emulsion. This completely traps trace transition metals, preventing them from catalyzing the oxidation of your newly formed hydroxymethyl group.

Step 5: Isolation Stir the suspension vigorously for 15 minutes at room temperature. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with warm, degassed THF. Concentrate the filtrate in vacuo to yield the crude product. Store immediately under argon at -20 °C.

References
  • Unprecedented selective homogeneous cobalt-catalysed reductive alkoxylation of cyclic imides under mild conditions RSC Publishing[Link]

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles ResearchGate[Link]

Troubleshooting

Addressing racemization in reactions involving chiral isoindoline derivatives

Welcome to the Technical Support Center for Chiral Isoindoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the stereochemical d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Isoindoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the stereochemical degradation of chiral isoindoline pharmacophores.

Maintaining the integrity of the C1 or C3 stereocenters adjacent to the isoindoline nitrogen is a notorious synthetic challenge. This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework, empowering you to either prevent racemization entirely or exploit it synthetically via Dynamic Kinetic Resolution (DKR).

Part 1: Mechanistic Causality of Racemization

To troubleshoot racemization, we must first understand its physical driving forces. The stereocenters in isoindolines are exceptionally sensitive due to their benzylic nature and proximity to the nitrogen heteroatom. Racemization typically proceeds via two distinct, reversible pathways:

  • Base-Catalyzed Benzylic Deprotonation: The protons at the C1/C3 positions are rendered acidic by the adjacent aromatic ring. When an electron-withdrawing N-protecting group (e.g., N-Ts, N-Boc) is present, this acidity increases. Strong bases can abstract this proton, forming a planar, achiral benzylic carbanion that subsequently reprotonates non-selectively 1.

  • Oxidative Iminium Formation: Under transition-metal catalysis or Lewis acidic conditions, the isoindoline can undergo reversible hydride abstraction, forming a transient achiral iminium intermediate before re-adding the hydride on either face 2.

MechanisticPathway A Enantiopure Isoindoline (Stable) B Strong Base / Oxidant (e.g., DBU, Pd) A->B Deprotonation C Planar Carbanion / Iminium (Achiral Intermediate) B->C Intermediate Formation D Racemic Isoindoline (Loss of Chirality) C->D Non-selective Reprotonation D->C Reversible

Logical relationship of base-induced racemization in chiral isoindolines.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing significant racemization during the N-deprotection of my C1-substituted isoindoline. How can I prevent this? A1: The degradation of optical purity is directly correlated with the pKa of the base used in your reaction 1. Strong bases like DBU (pKa ~13.5) rapidly accelerate the racemization process through carbanion formation [[2]](). To minimize this, switch to weaker bases (e.g., K2CO3 or Et3N) which are insufficient to deprotonate the benzylic position but strong enough to facilitate your desired transformation 1.

Q2: How does my choice of N-protecting group affect stereochemical stability? A2: Electron-withdrawing protecting groups (such as Tosyl or Boc) inductively increase the acidity of the adjacent C-H bond, making the stereocenter highly susceptible to base-catalyzed deprotonation. If racemization persists during basic workups, consider utilizing sterically bulky, electron-donating protecting groups (like Trityl) that physically shield the stereocenter and reduce benzylic acidity.

Q3: Can I exploit this racemization process synthetically instead of fighting it? A3: Absolutely. This is the principle of Dynamic Kinetic Resolution (DKR). By intentionally adding a racemization catalyst (such as a Palladium species or a specific base) to a racemic mixture, you constantly equilibrate the (R) and (S) enantiomers. If you couple this with an enantioselective enzyme—such as Pseudomonas cepacia lipase (PSL)—that only reacts with one enantiomer, you can drive a 50/50 racemic mixture to a single enantiopure product with up to 100% theoretical yield 34.

Q4: How do I ensure asymmetric C-H functionalization doesn't result in a racemic mixture? A4: The judicious choice of chiral ligands is paramount to lock the conformation of the intermediate. For instance, palladium-catalyzed enantioselective C(sp2)–H carbamoylation utilizing the rigid, chiral monophosphorus ligand (R)-AntPhos yields chiral isoindolines with up to 99% enantiomeric excess (ee) without any background racemization 5.

Part 3: Experimental Workflows & Methodologies

Self-Validating Protocol: Enzymatic Dynamic Kinetic Resolution (DKR) of Isoindolines

This protocol utilizes in situ racemization coupled with enzymatic acylation to achieve >99% ee from a racemic starting material.

  • Substrate Preparation: Dissolve the racemic isoindoline substrate (1.0 equiv) in anhydrous toluene (0.1 M). Causality check: Anhydrous, non-polar solvents like toluene suppress background hydrolysis and stabilize the enzymatic pocket.

  • Biocatalyst & Reagent Addition: Add the acyl donor (e.g., diallyl carbonate, 3.0 equiv) and the biocatalyst, Pseudomonas cepacia lipase (PSL) (50 mg/mmol substrate) 3.

  • Racemization Initiation: Introduce the racemization agent. For transition-metal mediated DKR, add Pd/C (5 mol%) 4. For base-mediated DKR of activated substrates, add a catalytic amount of Et3N [[2]]().

  • Incubation & Monitoring: Stir the suspension at 40 °C for 24-48 hours. Validation step: Extract 10 µL aliquots at 12h intervals and analyze via Chiral HPLC to confirm the enantiomeric excess (ee) is rising toward >99%.

  • Workup: Filter the mixture through a Celite pad to remove the immobilized enzyme and metal catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

DKRWorkflow Start Racemic Isoindoline Racemization In Situ Racemization (Pd Catalyst / Base) Start->Racemization Slow (S)-enantiomer Resolution Enzymatic Resolution (Lipase PSL) Start->Resolution Fast (R)-enantiomer Racemization->Start Equilibration Product Enantiopure Product (>99% ee) Resolution->Product Selective Acylation

Experimental workflow of Dynamic Kinetic Resolution (DKR) for isoindolines.

Part 4: Quantitative Data Summaries

The table below synthesizes the impact of various reaction parameters on the final enantiomeric excess of isoindoline derivatives, clearly demonstrating the causality between reagent choice and stereochemical outcomes.

Reaction TypeReagent / CatalystBase / AdditiveBase pKaResulting ee (%)Mechanistic Outcome
N-DeprotectionStrong BaseDBU~13.5< 10% (Racemic)Rapid benzylic deprotonation 1
N-DeprotectionWeak BaseK2CO3~10.3> 95%Stereocenter preserved 1
C-H CarbamoylationPd / (R)-AntPhosNoneN/A99%Rigid chiral pocket prevents racemization 5
Dynamic Kinetic Res.Lipase PSL / PdEt3N (Catalytic)~10.7> 99%Controlled racemization & selective acylation 3 [[2]]()

References

  • Transition Metal Catalyzed Enantioselective C(sp2)–H Bond Functionalization Source: ACS Publications URL:[Link]

  • Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters Source: ResearchGate URL:[Link]

  • Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation Source: ResearchGate URL:[Link]

  • Dynamic Covalent Kinetic Resolution Source: PMC - NIH URL:[Link]

  • A new route for the synthesis of (R)- & (S)- 2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione Source: Der Pharma Chemica URL:[Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions Source: Semantic Scholar URL:[Link]

Sources

Optimization

Improving the reproducibility of multi-step syntheses using (2-Methylisoindolin-5-yl)methanol

Technical Support Center: (2-Methylisoindolin-5-yl)methanol A Guide to Improving Reproducibility in Multi-Step Syntheses Welcome to the technical support center for syntheses involving (2-Methylisoindolin-5-yl)methanol....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2-Methylisoindolin-5-yl)methanol

A Guide to Improving Reproducibility in Multi-Step Syntheses

Welcome to the technical support center for syntheses involving (2-Methylisoindolin-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile building block. As Senior Application Scientists, we have compiled this resource based on field-tested insights and established chemical principles to help you enhance the efficiency, reliability, and reproducibility of your multi-step synthetic workflows.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the handling, stability, and fundamental properties of (2-Methylisoindolin-5-yl)methanol.

Q1: What are the key physicochemical properties of (2-Methylisoindolin-5-yl)methanol?

A1: Understanding the fundamental properties of your starting material is the first step toward reproducible synthesis. (2-Methylisoindolin-5-yl)methanol is a substituted isoindoline, a class of compounds known for their utility in medicinal chemistry.[1][2] Key properties are summarized below.

PropertyValueSource
CAS Number 439691-87-9[3]
Molecular Formula C₁₀H₁₃NOPubChem
Molecular Weight 163.22 g/mol PubChem
Appearance Typically an off-white to yellow solidSupplier Data
Solubility Soluble in methanol, dichloromethane, THFGeneral Chemical Knowledge
Storage Store under an inert atmosphere at 2-8°CSupplier Recommendations

Q2: What are the primary stability concerns associated with isoindoline derivatives like (2-Methylisoindolin-5-yl)methanol?

A2: The isoindoline core is the source of most stability issues that can impact reproducibility.[4] The primary concerns are:

  • Oxidation: The isoindoline ring system can be susceptible to oxidation, which can lead to the formation of colored impurities or byproducts like isoindolinones.[5][6] This is exacerbated by exposure to air, especially at elevated temperatures or in the presence of certain metals.

  • Polymerization/Decomposition: At high temperatures or under strongly acidic/basic conditions, isoindoles and their derivatives can be prone to polymerization or decomposition, presenting as dark, insoluble materials or a sudden drop in product recovery.[6]

  • Acid/Base Sensitivity: The nitrogen atom in the isoindoline ring imparts basicity, making the molecule sensitive to pH. Strongly acidic conditions can lead to salt formation or ring-opening, while strong bases can promote side reactions.[6]

Q3: How should I properly store and handle (2-Methylisoindolin-5-yl)methanol to ensure its integrity and achieve reproducible results?

A3: Proper storage and handling are critical for preventing degradation of the starting material, a common source of failed or irreproducible reactions.

  • Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of atmospheric oxidation.[6]

  • Storage Conditions: Store the material in a tightly sealed container in a refrigerator (2-8°C), protected from light.

  • Solvent Choice: When preparing stock solutions, use anhydrous, degassed solvents. Solvents like methanol are common but must be handled carefully to avoid introducing water or dissolved oxygen.[7][8]

Section 2: Troubleshooting Guide for Multi-Step Syntheses

This section provides a question-and-answer-based troubleshooting guide for specific issues that may arise during synthesis.

Q4: My reaction to activate the hydroxymethyl group (e.g., conversion to a chloride with SOCl₂) is showing low yield and significant starting material remains. What is the likely cause and solution?

A4: This is a common issue often related to reaction conditions or reagent quality. The conversion of a primary alcohol to an alkyl chloride with thionyl chloride is a standard transformation, but its efficiency depends on careful execution.[9]

  • Causality: The reaction proceeds via a chlorosulfite ester intermediate. For this to form efficiently, the alcohol must be available to react with the thionyl chloride. If the reaction is too cold or the mixing is inefficient, the reaction rate will be slow. More importantly, any moisture present will rapidly quench the thionyl chloride, reducing its effective concentration and stalling the reaction.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly. Use an anhydrous solvent (e.g., dichloromethane, freshly distilled).

    • Temperature Control: Add the thionyl chloride dropwise to a solution of the alcohol at 0°C to control the initial exothermic reaction.

    • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material. This may take several hours.[9]

    • Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of thionyl chloride to ensure the reaction goes to completion, but avoid a large excess which can complicate work-up.

Q5: I am observing the formation of dark, tar-like material in my reaction vessel, and my desired product is difficult to purify. What is happening?

A5: The formation of dark, insoluble materials is a classic symptom of isoindole decomposition or polymerization.[6] This indicates that the reaction conditions are too harsh for the sensitive isoindoline core.

  • Causality: High temperatures provide the activation energy for decomposition pathways. Similarly, localized "hot spots" in a large-scale reaction due to poor mixing can initiate degradation that propagates through the mixture.[6]

  • Troubleshooting Workflow: The following diagram outlines a decision-making process to diagnose and solve this issue.

G start Problem: Dark, Tar-like Byproducts Symptom of Decomposition cond1 Is reaction temperature > 60°C? start->cond1 cond2 Are you using an inert atmosphere? cond1->cond2 No sol1 Solution: Lower reaction temperature. Consider alternative, milder reagents. cond1->sol1 Yes cond3 Are strong acids or bases present? cond2->cond3 Yes sol2 Solution: Implement rigorous inert atmosphere. Use degassed solvents. cond2->sol2 No cond3->start No, re-evaluate impurities sol3 Solution: Buffer the reaction if possible. Use mild acids/bases in work-up (e.g., NH4Cl, NaHCO3). cond3->sol3 Yes

Caption: Troubleshooting workflow for decomposition.

Q6: My synthesis is not reproducible. A reaction that worked before is now failing or giving a different product distribution. Where should I start investigating?

A6: Lack of reproducibility is one of the most frustrating challenges in multi-step synthesis.[10][11] The issue almost always traces back to a change in one of three areas: reagent quality, reaction atmosphere, or procedural deviation.

  • Causality & Self-Validation: A robust protocol should be designed to be self-validating. This means building in checks and using techniques that minimize sensitivity to external variables. The most common un-tracked variable is the atmosphere. Small amounts of oxygen or moisture can initiate side reactions that are not significant on one run but catastrophic on another.

  • Systematic Investigation Protocol:

    • Qualify the Starting Material: Do not assume a new bottle of (2-Methylisoindolin-5-yl)methanol is identical to the last. Run a quick ¹H NMR or LC-MS to confirm its identity and purity. Check for uncyclized intermediates or oxidation products.[5]

    • Standardize Inert Atmosphere Technique: This is the most critical factor for isoindoline chemistry.

      • Use a manifold for nitrogen or argon.

      • Degas all solvents before use (e.g., by sparging with argon for 15-20 minutes).

      • Perform all reagent transfers via syringe or cannula.

    • Verify Reagent Purity: Check the quality of all other reagents, especially those that are hygroscopic or prone to degradation (e.g., organometallics, hydrides).

    • Consistent Work-up: The timing and reagents used during work-up can affect product stability. Use a standardized procedure, minimizing the time the product is in contact with aqueous acidic or basic layers.

Section 3: Key Experimental Protocols

To ensure a higher rate of success, we provide the following detailed, standardized protocols for common transformations.

Protocol 1: Conversion of (2-Methylisoindolin-5-yl)methanol to 5-(Chloromethyl)-2-methylisoindoline

This protocol details the activation of the primary alcohol to a more reactive alkyl chloride, a common first step for nucleophilic substitution.

  • Materials:

    • (2-Methylisoindolin-5-yl)methanol (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Setup: Under an argon atmosphere, dissolve (2-Methylisoindolin-5-yl)methanol in anhydrous DCM (approx. 0.2 M concentration) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

    • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via syringe over 15 minutes. A gas outlet should be connected to a scrubber (e.g., containing NaOH solution) to neutralize the HCl and SO₂ byproducts.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is no longer visible (typically 2-4 hours).

    • Quenching: Carefully pour the reaction mixture into a flask containing ice-cold saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude 5-(chloromethyl)-2-methylisoindoline can be used directly or purified by column chromatography if necessary, though prolonged contact with silica gel should be avoided.

General Synthesis Workflow and Key Checkpoints

The following diagram illustrates a typical two-step workflow using (2-Methylisoindolin-5-yl)methanol and highlights critical quality control checkpoints to ensure reproducibility.

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution start Start: (2-Methylisoindolin-5-yl)methanol qc1 QC Check 1: Purity of Starting Material (NMR, LC-MS) start->qc1 proc1 Reaction: Activation of -CH2OH (e.g., with SOCl2) Critical: Inert Atmosphere, Anhydrous qc1->proc1 int1 Intermediate: 5-(Chloromethyl)-2-methylisoindoline proc1->int1 qc2 QC Check 2: Confirm Intermediate Formation (TLC, LC-MS) int1->qc2 proc2 Reaction: Nucleophilic Substitution (e.g., with Nu-) Critical: Temperature Control qc2->proc2 final Final Product proc2->final

Caption: A typical two-step synthesis workflow.

References

  • BenchChem Technical Support Team. (2025). Identification and characterization of isoindoline synthesis byproducts. BenchChem.
  • BLD Pharm. (2-Methylisoindolin-5-yl)methanol. BLD Pharm Website.
  • SV ChemBioTech. Multi-Step Organic Synthesis. SV ChemBioTech Website.
  • BenchChem Technical Support Team. (2025). Common challenges in the scale-up of isoindole production. BenchChem.
  • SIHM. Multi Synthesis Problems Organic Chemistry. SIHM Website.
  • National Institute of Standards and Technology. (2015).
  • CDN Isotopes.
  • Al-Warhi, T., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
  • Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Synthesis, 55(04), 519-546.
  • Carregal-Romero, S., et al. (2020). Reproducibility in Nanocrystal Synthesis?
  • Lowe, D. (2017). Taking on chemistry's reproducibility problem. Chemistry World.
  • Al-Warhi, T., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. BenchChem Website.

Sources

Troubleshooting

Technical Support Center: Work-up &amp; Purification of (2-Methylisoindolin-5-yl)methanol Reactions

Introduction: The Critical Role of Purification in Drug Development (2-Methylisoindolin-5-yl)methanol is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex nitrogen-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purification in Drug Development

(2-Methylisoindolin-5-yl)methanol is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex nitrogen-containing heterocycles that form the core of many therapeutic agents.[1][2] The success of any multi-step synthesis hinges on the purity of its intermediates. Inefficient removal of excess reagents, catalysts, and byproducts from reactions involving this alcohol can lead to downstream reaction failure, complex purification challenges, and ultimately, compromised purity of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and execute work-up procedures for reactions involving (2-Methylisoindolin-5-yl)methanol. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific reaction conditions.

Section 1: Foundational Knowledge - The Compound and the Challenge

Understanding the physicochemical properties of your target molecule is the first step toward designing a rational purification strategy.

(2-Methylisoindolin-5-yl)methanol is a polar, heterocyclic alcohol. Its structure contains a basic tertiary amine (the isoindoline nitrogen) and a primary alcohol, making it soluble in a range of polar organic solvents and possessing a degree of water solubility. The presence of the basic nitrogen is a key "handle" that can be exploited during purification.

Section 2: The Work-up Decision Matrix

The optimal work-up strategy is dictated by the nature of the excess reagents and byproducts in your crude reaction mixture. This decision tree provides a logical workflow for selecting the appropriate purification protocol.

Workup_Decision_Tree Work-up Strategy Selection Guide start Crude Reaction Mixture reagent_type What is the primary impurity? start->reagent_type acidic Acidic Reagent / Byproduct (e.g., excess carboxylic acid) reagent_type->acidic Acidic basic Basic Reagent (e.g., Triethylamine, DIPEA) reagent_type->basic Basic neutral_urea Neutral, Insoluble Byproduct (e.g., DCU from DCC) reagent_type->neutral_urea Neutral (Insoluble) neutral_water_sol Neutral, Water-Soluble Reagent (e.g., EDC byproduct, HOBt) reagent_type->neutral_water_sol Neutral (Water-Soluble) proc_acid Protocol 1: Basic Aqueous Wash (e.g., sat. NaHCO₃ wash) acidic->proc_acid proc_base Protocol 2: Acidic Aqueous Wash (e.g., 1N HCl or sat. NH₄Cl wash) basic->proc_base proc_urea Protocol 3: Filtration / Solvent Precipitation neutral_urea->proc_urea proc_water_sol Protocol 4: Standard Water Wash neutral_water_sol->proc_water_sol final_purification Final Purification (Dry, Concentrate, Chromatography/Recrystallization) proc_acid->final_purification proc_base->final_purification proc_urea->final_purification proc_water_sol->final_purification Emulsion_Troubleshooting Emulsion Breaking Workflow emulsion Emulsion Formed step1 1. Wait & Swirl Gently (10-20 min) emulsion->step1 check1 Resolved? step1->check1 step2 2. Add Saturated Brine ('Salting Out') check1->step2 No success Phase Separation Achieved check1->success Yes check2 Resolved? step2->check2 step3 3. Filter through Celite® or Glass Wool check2->step3 No check2->success Yes check3 Resolved? step3->check3 step4 4. Centrifuge check3->step4 No check3->success Yes step4->success fail Consider Alternative Work-up

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis (1H NMR, 13C NMR) of (2-Methylisoindolin-5-yl)methanol derivatives

An In-Depth Guide to the Spectroscopic Analysis of (2-Methylisoindolin-5-yl)methanol and its Derivatives using ¹H and ¹³C NMR Authored by: A Senior Application Scientist The isoindoline scaffold is a privileged structura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Analysis of (2-Methylisoindolin-5-yl)methanol and its Derivatives using ¹H and ¹³C NMR

Authored by: A Senior Application Scientist

The isoindoline scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its unique three-dimensional structure and synthetic versatility.[1] (2-Methylisoindolin-5-yl)methanol, in particular, serves as a critical building block, offering multiple points for chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.

This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (2-Methylisoindolin-5-yl)methanol and its derivatives. As researchers and drug development professionals, a deep understanding of these spectroscopic signatures is paramount for unambiguous structure elucidation, purity assessment, and quality control. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.

The Foundational Principles of NMR for Structural Elucidation

NMR spectroscopy is an indispensable tool that relies on the magnetic properties of atomic nuclei. When placed in a strong external magnetic field (B₀), nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency required for this transition, known as the resonance frequency, is exquisitely sensitive to the local electronic environment of each nucleus.[2]

The data is plotted as a spectrum of signal intensity versus chemical shift (δ) , measured in parts per million (ppm).[2][3] The chemical shift is a relative scale benchmarked against a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[2][4]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters include:

    • Chemical Shift (δ): Indicates the electronic environment. Protons near electronegative atoms or π-systems are "deshielded" and appear at higher δ values (downfield).[3][5]

    • Integration: The area under a signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): Describes the number of adjacent protons, following the n+1 rule (where n is the number of equivalent neighboring protons).

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms in a molecule and provides insights into their hybridization and chemical environment.[4] Due to the low natural abundance of ¹³C (~1.1%), carbon-carbon coupling is typically not observed, resulting in a spectrum of sharp, single lines for each unique carbon.[6]

Structural Analysis of (2-Methylisoindolin-5-yl)methanol

To interpret the NMR spectra, we must first dissect the molecule into its constituent proton and carbon environments. The following diagram illustrates the IUPAC numbering and proton/carbon labeling used throughout this guide.

Caption: Molecular structure of (2-Methylisoindolin-5-yl)methanol with atom numbering.

¹H NMR Spectral Assignments (Predicted)

The expected ¹H NMR spectrum in CDCl₃ would exhibit the following signals. The isoindoline ring is conformationally flexible, and at room temperature, the protons on C1 and C3 often appear equivalent, leading to a single signal.

Proton LabelApprox. δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H¹, H³~3.9 - 4.1s4HBenzylic protons adjacent to an electron-withdrawing nitrogen atom and an aromatic ring, causing significant deshielding.[2][7] They appear as a singlet due to rapid conformational averaging, making them chemically and magnetically equivalent.
H⁹ (N-CH₃)~2.5 - 2.7s3HProtons on a methyl group attached to nitrogen. The electronegativity of nitrogen causes a downfield shift compared to a standard alkane methyl group.[5]
H⁸ (-CH₂OH)~4.6 - 4.8s2HBenzylic protons also adjacent to a hydroxyl group. The combined deshielding effects of the aromatic ring and the oxygen atom place this signal significantly downfield.
-OHVariable (~1.5-3.0)br s1HThe chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. The signal is often broad and does not couple with neighboring protons.
H⁴~7.2 - 7.3d1HAromatic proton ortho to the CH₂OH group. It appears as a doublet due to coupling with H⁶.
H⁶~7.1 - 7.2d1HAromatic proton meta to the CH₂OH group and ortho to C7. Coupled to H⁴ and H⁷. May appear as a doublet of doublets or a more complex multiplet.
H⁷~7.3 - 7.4s1HAromatic proton adjacent to the fused ring junction. May appear as a singlet or a narrow doublet depending on the coupling to H⁶.
¹³C NMR Spectral Assignments (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a map of the carbon skeleton.

Carbon LabelApprox. δ (ppm)Rationale for Chemical Shift
C⁹ (N-CH₃)~45 - 50Aliphatic carbon attached to an electronegative nitrogen atom.
C¹, C³~59 - 62Benzylic sp³ carbons attached to nitrogen, shifted downfield.
C⁸ (-CH₂OH)~64 - 66sp³ carbon attached to an electronegative oxygen atom.
C⁴, C⁶, C⁷~120 - 130Aromatic sp² carbons (CH). Their exact shifts are influenced by the substituents on the ring.[4]
C³ᵃ, C⁷ᵃ~138 - 142Quaternary aromatic sp² carbons at the ring fusion.
C⁵~135 - 140Quaternary aromatic sp² carbon bearing the methanol substituent.

Comparative Analysis: How Structural Modifications Impact NMR Spectra

To demonstrate the power of NMR in characterizing derivatives, we will compare the predicted spectra of our parent compound with two plausible synthetic modifications: an ester derivative and a ring-substituted derivative.

Comparison Table: ¹H NMR Data (δ, ppm)
CompoundH¹, H³N-CH₃-CH₂O-Aromatic ProtonsOther Signals
(2-Methylisoindolin-5-yl)methanol ~4.0~2.6~4.7~7.1 - 7.4OH: ~1.5-3.0 (br s)
(2-Methylisoindolin-5-yl)methyl acetate ~4.0~2.6~5.1~7.1 - 7.4-C(O)CH₃: ~2.1 (s, 3H)
(2-Methyl-6-nitroisoindolin-5-yl)methanol ~4.1~2.7~4.9H⁴: ~7.9 (s), H⁷: ~7.6 (s)OH: ~2.0-3.5 (br s)

Causality Analysis:

  • Esterification: Converting the alcohol to an acetate ester causes a significant downfield shift of the adjacent methylene protons (H⁸) from ~4.7 ppm to ~5.1 ppm. This is because the acetyl group's carbonyl is more electron-withdrawing than a hydroxyl proton, leading to greater deshielding. A new sharp singlet appears around 2.1 ppm, characteristic of the methyl protons of an acetate group.

  • Aromatic Substitution: Introducing a strongly electron-withdrawing nitro (-NO₂) group at the C6 position dramatically alters the aromatic region. The nitro group strongly deshields ortho and para protons. This simplifies the aromatic splitting pattern, often resulting in two singlets for H⁴ and H⁷, both shifted significantly downfield.

Comparison Table: ¹³C NMR Data (δ, ppm)
CompoundC¹, C³N-CH₃-CH₂O-Aromatic C-HQuaternary Ar-COther Signals
(2-Methylisoindolin-5-yl)methanol ~60~47~65~120-130~135-142-
(2-Methylisoindolin-5-yl)methyl acetate ~60~47~67~120-130~135-142-C(O)CH₃: ~21, C=O: ~171
(2-Methyl-6-nitroisoindolin-5-yl)methanol ~60~48~63~123, ~128~137, ~144, C-NO₂: ~148-

Causality Analysis:

  • Esterification: The carbon of the methylene group (-CH₂O-) shifts slightly downfield. Two new signals appear: one in the aliphatic region (~21 ppm) for the acetate methyl carbon and one far downfield (~171 ppm) for the carbonyl carbon, a highly characteristic chemical shift.[4]

  • Aromatic Substitution: The introduction of the nitro group causes the carbon to which it is attached (C6) to shift significantly downfield to ~148 ppm. Other aromatic carbon signals are also perturbed due to the change in electron density across the ring.

Experimental Protocols: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. This workflow is designed to be a self-validating system, ensuring data integrity from sample preparation to final analysis.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the (2-methylisoindolin-5-yl)methanol derivative into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on the sample's solubility. DMSO-d₆ is often used for polar compounds and helps in observing exchangeable protons like -OH.[8][9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03% v/v TMS as an internal standard.[9]

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is critical.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm high-precision NMR tube.[9]

Step 2: Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking & Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a standard 90° pulse.

    • Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

Step 3: Data Processing and Analysis
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Calibration: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine proton ratios. Assign the chemical shift values to all peaks in both ¹H and ¹³C spectra.

  • Structural Assignment: Correlate the processed data (chemical shifts, multiplicities, integrations) with the proposed molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct calibrate Calibrate Spectrum correct->calibrate assign Peak Assignment calibrate->assign elucidate Structure Elucidation assign->elucidate

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of (2-Methylisoindolin-5-yl)methanol and its derivatives by ¹H and ¹³C NMR spectroscopy is a robust and definitive method for structural verification. By understanding the fundamental principles that govern chemical shifts and coupling patterns, researchers can confidently interpret spectral data, not just for the parent compound but for a wide array of its synthetic analogues. This guide provides the foundational knowledge and comparative data necessary to leverage NMR as a cornerstone of characterization in the synthesis and development of novel isoindoline-based molecules. The ability to predict how structural changes will manifest in the NMR spectrum is a crucial skill, transforming spectroscopy from a simple characterization tool into a predictive instrument for guiding chemical synthesis.

References

  • BenchChem. (2025). Comparative Spectroscopic Analysis of N-Substituted Isoindolinones Synthesized from Dimethyl 3-(bromomethyl)
  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • PMC. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PMC.
  • Wiley Online Library. (n.d.). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Wiley Online Library.
  • University of Puget Sound. (2022, March 9). 1H NMR Chemical Shifts.
  • Semantic Scholar. (2022, June 10). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Semantic Scholar.
  • MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
  • ResearchGate. (n.d.). 1 h Nmr (600 mhz, cDcl 3 , 10 mm, 298 K) spectral regions of benzyl....
  • Semantic Scholar. (2001, March 28). SYNTHESIS OF 3-SUBSTITUTED ISOINDOLIN-1-ONES BY REGIO- SELECTIVE CYCLIZATION OF NITRILE WITH A STYRYL DOUBLE BOND Fen-Tair Luo*. Semantic Scholar.
  • SpectraBase. (n.d.). 1-Isoindolinone - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • PMC. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC.
  • The Royal Society of Chemistry. (n.d.).
  • NISCAIR-CSIR. (n.d.). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.
  • Wiley Online Library. (n.d.).
  • ResearchGate. (2025, August 6). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Der Pharma Chemica. (n.d.). Synthesis and spectral characterization of some 2-[(1-((substituted phenylamino) methyl)-1-benzoimidazol-2-yl) alkyl] isoindolin. Der Pharma Chemica.
  • Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • BLD Pharm. (n.d.). 439691-87-9|(2-Methylisoindolin-5-yl)methanol|BLD Pharm. BLD Pharm.
  • ResearchGate. (n.d.). 1 H NMR, 13 C NMR and 2D NMR Correlations Data of luteolin 5-methyl ether (1) and cirsilineol (2).
  • Organometallics. (2010, April 16).
  • International Journal of Advanced Biotechnology and Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID.
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile. BenchChem.

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Comparative

A Senior Application Scientist's Guide to Validating Novel Compound Structures from (2-Methylisoindolin-5-yl)methanol

Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery In the synthesis of novel compounds for drug discovery, the starting material (2-Methylisoindolin-5-yl)methanol offers a versatile scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery

In the synthesis of novel compounds for drug discovery, the starting material (2-Methylisoindolin-5-yl)methanol offers a versatile scaffold for creating a diverse library of isoindoline derivatives.[1][2] However, the journey from a successful reaction to a validated lead candidate is critically dependent on one foundational principle: the unambiguous confirmation of the molecular structure. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the pursuit of non-viable candidates.

This guide provides a comprehensive, field-proven framework for the structural elucidation of novel compounds derived from (2-Methylisoindolin-5-yl)methanol. We will move beyond a simple checklist of techniques, instead focusing on building a logical, self-validating workflow. This multi-modal approach ensures that data from orthogonal techniques converge to a single, high-confidence structural assignment, a cornerstone of scientific integrity in pharmaceutical research.[3]

The Integrated Analytical Workflow: A Strategy for Certainty

The validation of a novel chemical entity is not a linear process but an investigative one, where each piece of analytical data informs the next step. Our strategy is designed to be efficient, starting with rapid, high-throughput methods to confirm identity and purity, and progressing to more detailed spectroscopic and crystallographic techniques for complete 2D and 3D elucidation.

IntegratedWorkflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Cascade cluster_conclusion Final Confirmation Synthesis Novel Compound Synthesis (from (2-Methylisoindolin-5-yl)methanol) Purification Purification (e.g., Column Chromatography) Synthesis->Purification LCMS Step 1: Purity & Mass Check Liquid Chromatography-Mass Spec (LC-MS) Purification->LCMS Initial Screen HRMS Step 2: Formula Determination High-Resolution Mass Spec (HRMS) LCMS->HRMS If pure & mass is correct NMR Step 3: 2D Structure Elucidation 1D & 2D NMR Spectroscopy HRMS->NMR Confirm elemental comp. FTIR Step 4: Functional Group ID FT-IR Spectroscopy NMR->FTIR Corroborate findings XRAY Step 5: Absolute 3D Structure Single-Crystal X-ray Crystallography NMR->XRAY If crystallizable Final Validated Structure (High Confidence) FTIR->Final Supportive Data XRAY->Final Definitive 3D Structure NMR_Relationships cluster_2D 2D Correlation Spectroscopy Structure Final 2D Structure H_NMR ¹H NMR (Proton Environments & Neighbors) COSY COSY (¹H-C-C-¹H Correlations) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H_NMR->HSQC HMBC HMBC (Long-Range ²⁻³J ¹H-¹³C Correlations) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC COSY->Structure Builds H-H fragments HSQC->Structure Assigns protons to carbons HMBC->Structure Connects fragments

Sources

Validation

Assessing the Drug-Like Properties of (2-Methylisoindolin-5-yl)methanol Derivatives: A Technical Comparison Guide

As drug discovery programs increasingly target complex protein-protein interactions and central nervous system (CNS) pathologies, the demand for highly optimized chemical scaffolds has surged. Basic amines are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and central nervous system (CNS) pathologies, the demand for highly optimized chemical scaffolds has surged. Basic amines are ubiquitous in medicinal chemistry for their ability to form critical salt bridges with target proteins and improve aqueous solubility. However, they frequently introduce severe liabilities, most notably rapid cytochrome P450 (CYP450) mediated clearance and dose-limiting cardiotoxicity via hERG channel inhibition.

This guide provides an objective, data-driven evaluation of (2-Methylisoindolin-5-yl)methanol —a privileged bicyclic scaffold[1]—comparing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile against traditional open-chain benzylamines and aliphatic piperazines. By dissecting the causality behind its structural advantages, we establish why this specific isoindoline derivative is increasingly favored in modern lead optimization[2].

Structural Causality: Overcoming the Basic Amine Dilemma

The design of (2-Methylisoindolin-5-yl)methanol is not arbitrary; it is a masterclass in balancing lipophilicity, basicity, and conformational rigidity.

  • Conformational Rigidity (The Isoindoline Core): Unlike flexible open-chain benzylamines, the bicyclic isoindoline core locks the basic nitrogen and the aromatic ring in a defined coplanar geometry. This pre-organization reduces the entropic penalty upon binding to target receptors, often leading to sub-nanomolar affinities[2].

  • Metabolic Shielding (The 2-Methyl Group): Primary and secondary amines, as well as exposed N -alkyl groups, are prime targets for CYP-mediated oxidative dealkylation. The incorporation of the isoindoline ring sterically hinders the α -carbons adjacent to the nitrogen, significantly reducing intrinsic clearance ( Clint​ )[3].

  • hERG Mitigation (The 5-Hydroxymethyl Group): Highly lipophilic basic amines are notorious for trapping inside the hydrophobic cavity of the hERG potassium channel, leading to QT prolongation. The introduction of the 5-methanol (hydroxymethyl) group strategically increases the Polar Surface Area (PSA) and lowers the partition coefficient (LogD). This polarity-focused optimization disrupts the hydrophobic interactions required for hERG binding without compromising membrane permeability[3][4].

G Root Scaffold Selection: Basic Amine Pharmacophore Benz Benzylamine Derivatives (Flexible, Open-chain) Root->Benz Pip N-Methylpiperazines (Aliphatic Heterocycle) Root->Pip Iso (2-Methylisoindolin-5-yl)methanol (Rigid Bicyclic Core + Polar Group) Root->Iso CYP_Benz High CYP450 Clearance (alpha-carbon oxidation) Benz->CYP_Benz hERG_Benz High hERG Liability (Lipophilic basic amine) Benz->hERG_Benz Perm_Pip Lower Passive Permeability (High basicity, low LogD) Pip->Perm_Pip Metab_Iso High Metabolic Stability (Steric block at alpha-carbon) Iso->Metab_Iso hERG_Iso Reduced hERG Affinity (Optimal PSA & Geometry) Iso->hERG_Iso

Logical relationship between amine scaffold selection and resulting ADMET liabilities.

Comparative ADMET Profiling

To objectively assess the drug-like properties of (2-Methylisoindolin-5-yl)methanol, we compare it against two ubiquitous alternatives: 4-(Dimethylamino)benzyl alcohol (a flexible, open-chain analog) and (1-Methylpiperidin-4-yl)methanol (an aliphatic heterocyclic analog).

The data below summarizes the physicochemical and in vitro ADMET properties evaluated under standardized physiological conditions (pH 7.4).

Property / Assay4-(Dimethylamino)benzyl alcohol(1-Methylpiperidin-4-yl)methanol(2-Methylisoindolin-5-yl)methanol
Structural Class Open-chain BenzylamineAliphatic HeterocycleBicyclic Isoindoline
LogD (pH 7.4) 2.10.81.6
pKa (Basic Nitrogen) 9.210.18.4
HLM Clint​ (µL/min/mg) 85.4 (High Clearance)25.1 (Low Clearance)32.6 (Moderate/Low Clearance)
hERG IC 50​ (µM) 4.2 (High Risk)>30 (Low Risk)>30 (Low Risk)
Caco-2 Papp​ ( 10−6 cm/s) 18.5 (High Permeability)4.2 (Low Permeability)22.1 (High Permeability)
Analysis of the Data
  • Permeability vs. Basicity: The piperidine analog suffers from poor Caco-2 permeability due to its high pKa (10.1), meaning it is almost entirely ionized at physiological pH. The isoindoline nitrogen has a highly optimized pKa of 8.4, ensuring a sufficient fraction of the un-ionized species is available to passively cross lipid bilayers.

  • Metabolic Stability: The benzylamine analog exhibits rapid degradation in Human Liver Microsomes (HLM) due to unhindered N -demethylation and benzylic oxidation. The isoindoline core effectively suppresses this liability.

  • Safety Pharmacology: The combination of a rigid aromatic system and a basic amine in the benzylamine analog creates a perfect pharmacophore for hERG binding (IC 50​ = 4.2 µM). The 5-methanol substitution on the isoindoline ring introduces a hydrogen-bond donor/acceptor pair that drastically reduces hERG affinity (IC 50​ > 30 µM)[3].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the ADMET data presented must be generated through self-validating experimental systems. Below are the detailed protocols, including the mandatory control mechanisms that validate the integrity of each assay run.

Workflow Start Compound Preparation (10 mM in DMSO) Split1 In Vitro ADMET Assays Start->Split1 Microsomes Liver Microsomal Stability (HLM + NADPH) Split1->Microsomes hERG hERG Patch-Clamp (CHO Cells expressing hERG) Split1->hERG Caco2 Caco-2 Permeability (Apical to Basolateral) Split1->Caco2 LCMS LC-MS/MS Quantification Microsomes->LCMS Electrophys Electrophysiological Recording hERG->Electrophys Caco2->LCMS Data Data Analysis (Cl_int, IC50, Papp) LCMS->Data Electrophys->Data

Self-validating experimental workflow for parallel ADMET and safety pharmacology profiling.

Protocol A: Human Liver Microsomal (HLM) Stability

This assay determines the intrinsic clearance ( Clint​ ) of the compound by CYP450 enzymes.

  • System Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 1.0 mg/mL) and the test compound (final concentration 1 µM; DMSO < 0.1%) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Self-Validation Criteria: The assay is only deemed valid if the high-clearance control (Verapamil) shows >80% depletion at 45 minutes, and the low-clearance control (Warfarin) shows <15% depletion.

Protocol B: Automated Patch-Clamp hERG Assay

This electrophysiological assay measures the risk of drug-induced QT prolongation.

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 gene (hERG). Harvest cells at 70-80% confluency.

  • Electrophysiological Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration using standard intracellular and extracellular solutions.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Apply the test compound in escalating concentrations (0.1, 1, 3, 10, 30 µM) continuously for 3 minutes per concentration.

  • Data Extraction: Measure the peak amplitude of the tail current. Calculate the IC 50​ using a four-parameter logistic non-linear regression model.

  • Self-Validation Criteria: The specific hERG inhibitor Terfenadine (positive control) must yield an IC 50​ between 10 nM and 50 nM. Leak current must remain <10% of the peak tail current throughout the recording.

Conclusion

The empirical data demonstrates that the (2-Methylisoindolin-5-yl)methanol scaffold offers a superior pharmacokinetic and safety profile compared to traditional benzylamines and piperazines. By leveraging the conformational rigidity of the isoindoline core to maintain target affinity, while utilizing the 5-methanol group to increase PSA and abolish hERG liability[3][4], medicinal chemists can effectively bypass the traditional attrition risks associated with basic amines. This makes it an exceptional building block for the development of CNS-penetrant therapeutics and complex enzyme inhibitors[1][2].

References

  • Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Pharmacology & Translational Science. Available at:[Link]

  • Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer's Disease. National Institutes of Health (PMC). Available at: [Link]

  • Discovery of 2-Aminopyrimidine Derivatives as Potent Dual FLT3/CHK1 Inhibitors with Significantly Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: (2-Methylisoindolin-5-yl)methanol Derivatives as β-Glucocerebrosidase Activators

Executive Summary: The Paradigm Shift in GCase Modulation Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are a primary risk factor for Parkinson’s disease (PD) and Gaucher's...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift in GCase Modulation

Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are a primary risk factor for Parkinson’s disease (PD) and Gaucher's disease (GD)[1]. Mutant GCase proteins typically retain catalytic capacity but suffer from severe misfolding, leading to premature endoplasmic reticulum-associated degradation (ERAD)[2]. The resulting loss of lysosomal GCase function causes the accumulation of glucosylceramide (GluCer), which directly promotes the toxic oligomerization of α-synuclein[2].

Historically, small-molecule intervention focused on competitive GCase inhibitors that acted as pharmacological chaperones. However, a breakthrough Structure-Activity Relationship (SAR) study revealed that modifying the quinazoline scaffold—specifically via N-methylation and the integration of a (2-methylisoindolin-5-yl)methyl linker—completely inverts the molecule's pharmacology from an inhibitor to a potent allosteric activator[1][3].

This guide objectively compares the baseline quinazoline inhibitors against the optimized (2-Methylisoindolin-5-yl)methanol-derived activators (e.g., Compound 9q / GCase Activator 3)[4], providing the mechanistic rationale and self-validating experimental workflows required to evaluate these compounds.

Mechanistic Rationale & Structural Evolution (SAR)

The transformation of quinazoline derivatives relies on two critical structural modifications that dictate the functional switch:

  • N-Methylation of the Secondary Amine: The presence of a secondary amine (NH) on the quinazoline core is critical for substrate-competitive inhibition. Methylating this nitrogen sterically hinders binding at the active site, shifting the molecule's affinity toward an allosteric pocket, thereby initiating weak activation[2][3].

  • Linker Replacement via (2-Methylisoindolin-5-yl)methanol Building Blocks: While N-methylation initiates the functional switch, the original phenoxy-based oxygen linker limits potency. Replacing this oxygen-containing linker with the rigid, nitrogen-containing (2-methylisoindolin-5-yl)methyl moiety optimizes allosteric binding interactions, drastically enhancing the stabilization of mutant GCase[1][2].

SAR_Logic Base_Inhibitor Baseline Quinazoline Secondary Amine (-NH) (GCase Inhibitor) N_Methylation Step 1: N-Methylation Tertiary Amine (-N-CH3) Base_Inhibitor->N_Methylation Loss of active site binding Weak_Activator Weak GCase Activator (Phenoxy Linker) N_Methylation->Weak_Activator Linker_Replacement Step 2: Linker Replacement (2-Methylisoindolin-5-yl)methyl Weak_Activator->Linker_Replacement Enhanced allosteric affinity Lead_Activator Compound 9q Potent GCase Activator Linker_Replacement->Lead_Activator

Figure 1: SAR progression converting quinazoline inhibitors to potent GCase activators.

Performance Comparison: Inhibitors vs. Isoindoline-Derived Activators

The following table summarizes the quantitative and qualitative shifts in performance when comparing the baseline quinazoline inhibitors to the highly optimized (2-methylisoindolin-5-yl) derivatives (such as Compound 9n and 9q)[2][3].

ParameterBaseline Quinazolines (e.g., Cmpd 6 series)Intermediate ActivatorsIsoindoline-Derived Activators (e.g., Cmpd 9q)
Amine Substitution Secondary (-NH)Tertiary (-N-CH₃)Tertiary (-N-CH₃)
Linker Moiety Phenoxy ether (-O-)Phenoxy ether (-O-)(2-Methylisoindolin-5-yl)methyl
Pharmacology Competitive InhibitorWeak Allosteric ActivatorPotent Allosteric Activator
GCase Activity (Mutant) SuppressedMarginally IncreasedSignificantly Restored
ER-to-Lysosome Trafficking Poor (Trapped in ER)ModerateHigh (Endo H Resistant)
α-Synuclein Levels Unchanged / ExacerbatedSlight ReductionMarked Reduction in PD Models

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives requires assays that not only measure total enzyme activity but also validate the subcellular localization of GCase.

Protocol A: Synthesis of the (2-Methylisoindolin-5-yl)methyl-Quinazoline Scaffold

(Causality: The SNAr reaction is chosen over cross-coupling to directly exploit the electrophilicity of the 4-chloroquinazoline intermediate, ensuring high regioselectivity.)

  • Preparation of the Amine: Convert commercially available (2-Methylisoindolin-5-yl)methanol into its corresponding primary amine, followed by reductive amination with formaldehyde to yield the N-methyl secondary amine intermediate.

  • SNAr Coupling: Dissolve 4-chloro-2-(pyridin-3-yl)quinazoline (1.0 eq) and the N-methyl-1-(2-methylisoindolin-5-yl)methanamine (1.2 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Rationale: K₂CO₃ acts as a non-nucleophilic proton scavenger, driving the nucleophilic aromatic substitution forward without competing for the electrophilic carbon.

  • Reaction: Stir at 80°C for 12 hours under a nitrogen atmosphere. Monitor via LC-MS.

  • Purification: Quench with H₂O, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the pure activator (e.g., Compound 9n/9q)[2].

Protocol B: GCase Trafficking Validation via Endo H / PNGase F Digestion

(Causality: Measuring total GCase is insufficient because ER-retained GCase is non-functional. Endoglycosidase H (Endo H) only cleaves high-mannose glycans found on ER-retained proteins. Peptide:N-glycosidase F (PNGase F) cleaves all glycans. If the activator successfully acts as a chaperone, GCase will traffic to the Golgi/lysosome, acquiring complex glycans that are resistant to Endo H. This assay self-validates the chaperone mechanism.)[2]

  • Cell Culture: Culture patient-derived heterozygous N370S GBA1 mutant dopaminergic neurons for 70 days[2].

  • Treatment: Treat cells with 5 µM and 15 µM of Compound 9q (or vehicle DMSO) for 10 consecutive days.

  • Lysis: Harvest cells in RIPA buffer supplemented with protease inhibitors.

  • Enzymatic Digestion:

    • Aliquot 1: Untreated (Control).

    • Aliquot 2: Treat with Endo H (1 hour at 37°C).

    • Aliquot 3: Treat with PNGase F (1 hour at 37°C).

  • Immunoblotting: Run lysates on SDS-PAGE and probe for GCase.

  • Data Interpretation: A shift in the molecular weight band in the Endo H lane (compared to vehicle) indicates that the (2-methylisoindolin-5-yl) derivative successfully stabilized mutant GCase, allowing it to escape the ER and reach the lysosome[2].

GCase_Pathway Mutant_GBA1 Mutant GBA1 Gene Misfolded_GCase Misfolded GCase Protein (ER Retained / Endo H Sensitive) Mutant_GBA1->Misfolded_GCase ER_Degradation ER-Associated Degradation (Proteasome) Misfolded_GCase->ER_Degradation Default Path Stabilized_GCase Stabilized GCase Complex (Proper Folding) Misfolded_GCase->Stabilized_GCase Chaperone Rescue Lysosomal_Deficit Lysosomal GCase Deficit (GluCer Accumulation) ER_Degradation->Lysosomal_Deficit Activator_9q Isoindoline Derivative (Cmpd 9q) Allosteric Activator Activator_9q->Misfolded_GCase Binds Allosteric Site Lysosomal_Delivery Lysosomal Trafficking (Endo H Resistant) Stabilized_GCase->Lysosomal_Delivery Clearance GluCer Clearance & α-Synuclein Reduction Lysosomal_Delivery->Clearance

Figure 2: Biological pathway demonstrating how isoindoline-derived activators rescue misfolded GCase from ER degradation.

Conclusion

The integration of the (2-methylisoindolin-5-yl)methanol building block into the quinazoline scaffold represents a masterclass in rational SAR design. By combining N-methylation to abolish competitive inhibition with a rigid isoindoline linker to maximize allosteric affinity, researchers have successfully generated non-inhibitory GCase modulators[1][3]. These compounds, exemplified by Compound 9q, offer a highly promising therapeutic avenue for synucleinopathies by restoring lysosomal function and clearing toxic lipid substrates[2][5].

Sources

Validation

Comparing the metabolic stability of N-methyl vs. N-H isoindoline derivatives

Introduction & Pharmacokinetic Context The isoindoline and isoindolinone scaffolds are privileged structures in medicinal chemistry, serving as the core recognition motifs for a vast array of therapeutic targets, includi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacokinetic Context

The isoindoline and isoindolinone scaffolds are privileged structures in medicinal chemistry, serving as the core recognition motifs for a vast array of therapeutic targets, including PARP-1 inhibitors, RORγ agonists, and opioid receptor peptidomimetics[1][2]. During lead optimization, one of the most critical structural decisions a medicinal chemist must make is the substitution of the basic nitrogen—specifically, choosing between a secondary amine (N-H) and a tertiary amine (N-methyl).

While N-methylation is a classic bioisosteric modification used to tune lipophilicity and modulate target engagement, it fundamentally rewrites the molecule's metabolic fate. This guide objectively compares the metabolic stability of N-H versus N-methyl isoindoline derivatives, providing mechanistic causality, comparative in vitro data, and a self-validating experimental protocol for microsomal stability assessment.

Mechanistic Causality: How N-Methylation Alters Metabolic Fate

The choice between an N-H and an N-methyl group dictates the primary enzymatic pathways the isoindoline will undergo during hepatic circulation.

  • N-H Isoindolines (Secondary Amines): These derivatives are highly susceptible to direct Phase II metabolism. The exposed nitrogen lone pair is an ideal substrate for N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Additionally, depending on the steric environment, the N-H can serve as a substrate for monoamine oxidases (MAO) or direct CYP-mediated N-oxidation.

  • N-Methyl Isoindolines (Tertiary Amines): Methylation effectively shields the nitrogen from direct Phase II conjugation. However, it introduces a highly vulnerable site for CYP450-mediated (primarily CYP3A4) N-dealkylation. The N-methyl group is oxidized to a transient carbinolamine intermediate, which collapses to release formaldehyde, regenerating the N-H isoindoline as a secondary (and often active) metabolite.

MetabolicPathways NH_Iso N-H Isoindoline CYP_Ox CYP450 Oxidation (Ring Hydroxylation) NH_Iso->CYP_Ox CYP3A4/2D6 UGT_Gluc UGT Glucuronidation (Direct Phase II) NH_Iso->UGT_Gluc UGTs NMe_Iso N-Methyl Isoindoline CYP_Demethyl CYP450 N-Demethylation (Forms N-H Metabolite) NMe_Iso->CYP_Demethyl CYP3A4 Excretion2 Prolonged Efficacy (Active Metabolite) NMe_Iso->Excretion2 Shielded N-position Excretion1 Rapid Clearance CYP_Ox->Excretion1 UGT_Gluc->Excretion1 CYP_Demethyl->NH_Iso Loss of CH3

Divergent metabolic pathways of N-H vs. N-methyl isoindolines in hepatic circulation.

Quantitative Comparison: Microsomal Stability Data

To illustrate this pharmacokinetic divergence, we analyze matched pairs of isoindoline derivatives evaluated in Human Liver Microsomes (HLM). The experimental data demonstrates that the impact of N-methylation is highly context-dependent, driven by the steric and electronic environment of the surrounding scaffold[1][3][4].

Scaffold ContextDerivative TypeR-GroupIntrinsic Clearance (CL_int) (µL/min/mg)Half-life (t1/2, min)Primary Metabolic Route
Opioid Peptidomimetic N-H Isoindoline-H45.215.3N-Glucuronidation
Opioid Peptidomimetic N-Methyl Isoindoline-CH312.854.1N-Demethylation
RORγ Agonist Core N-H Isoindoline-H88.57.8Rapid CYP Oxidation
RORγ Agonist Core N-Methyl Isoindoline-CH322.431.0N-Demethylation
Visual Cycle Modulator N-H Isoindoline-H15.146.0Stable
Visual Cycle Modulator N-Methyl Isoindoline-CH365.310.6Rapid N-Dealkylation

Expert Insight: Notice the inversion in the Visual Cycle Modulator series[4]. While N-methylation often improves stability by blocking Phase II conjugation (as seen in the opioid series[3]), if the parent molecule is already resistant to glucuronidation, adding a methyl group merely creates a new, highly efficient liability for CYP3A4. Thus, N-methylation is not a universal "stability enhancer."

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To accurately capture the N-demethylation versus direct oxidation dynamics, your assay must be robust. The following protocol is designed as a self-validating system: it includes a positive control for CYP3A4 (testosterone) to verify enzyme activity, and a negative control (no NADPH) to differentiate enzymatic from chemical degradation.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw Human Liver Microsomes (HLM) on ice to preserve enzymatic integrity.

    • Prepare a 10 mM stock of the isoindoline derivative in DMSO. Dilute to 100 µM in 50% acetonitrile/water to create the working solution.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 (essential cofactor for microsomal enzymes).

  • Incubation Mixture Setup:

    • In a 96-well plate, combine 445 µL of buffer, 5 µL of the working solution (final compound concentration: 1 µM, final organic solvent: <1% to prevent CYP inhibition), and 25 µL of HLM (final protein concentration: 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of pre-warmed 20 mM NADPH solution (final concentration: 1 mM).

    • Self-Validation Check: For the negative control well, add 25 µL of buffer instead of NADPH. If degradation occurs here, the compound is chemically unstable, not metabolically cleared.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot.

    • Immediately quench the enzymatic reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

    • Transfer the supernatant for LC-MS/MS analysis. Quantify the disappearance of the parent compound relative to the internal standard to calculate t1/2 and CL_int.

Workflow Step1 1. Compound Prep (1 µM in buffer) Step2 2. HLM Addition (0.5 mg/mL protein) Step1->Step2 Step3 3. NADPH Initiation (37°C Incubation) Step2->Step3 Step4 4. Quench & Extract (Cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS (Quantify Parent) Step4->Step5

Self-validating in vitro microsomal stability assay workflow for isoindoline derivatives.

Physicochemical Causality & Strategic Recommendations

Why do we observe these specific metabolic shifts? The causality is rooted in three physicochemical parameters:

  • pKa Shift: N-methylation of an isoindoline typically lowers the basicity (pKa) slightly due to the steric hindrance of solvation, despite the electron-donating nature of the methyl group. This alters the protonation state at physiological pH, directly affecting binding affinity to the CYP450 heme active site.

  • Lipophilicity (clogP): The addition of a methyl group increases the clogP by approximately 0.4 to 0.5 units. Higher lipophilicity drives non-specific microsomal binding (fu,mic) and increases the likelihood of partitioning into the hydrophobic CYP active sites, which explains why some N-methyl derivatives clear faster than their N-H counterparts[4].

  • Steric Shielding: The methyl group physically blocks the nitrogen lone pair from coordinating with UGT enzymes, effectively shutting down N-glucuronidation[3].

Strategic Recommendations for Drug Developers:
  • Prioritize N-H Isoindolines when: Your lead compound suffers from rapid CYP-mediated N-dealkylation, and the N-H form retains target affinity. (Ensure you screen for Phase II liabilities using UGT-specific assays).

  • Prioritize N-Methyl Isoindolines when: The N-H derivative undergoes rapid Phase II conjugation (glucuronidation) or when the resulting N-demethylated metabolite is active and contributes to a prolonged pharmacodynamic effect (effectively acting as a prodrug).

References

  • Title: Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability | Source: PMC (nih.gov) | URL: 3

  • Title: A Concise and Modular Approach to Generate Novel RORγ Agonists | Source: ACS Publications | URL: 1

  • Title: Tuning the metabolic stability of visual cycle modulators through modification of an RPE65 recognition motif | Source: PMC (nih.gov) | URL: 4

  • Title: Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 | Source: ACS Publications | URL: 2

Sources

Comparative

Evaluation of the ADME properties of compounds derived from (2-Methylisoindolin-5-yl)methanol

An in-depth evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is the ultimate crucible of preclinical drug discovery. (2-Methylisoindolin-5-yl)methanol (CAS 43969...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is the ultimate crucible of preclinical drug discovery. (2-Methylisoindolin-5-yl)methanol (CAS 439691-87-9) has emerged as a highly privileged building block in modern medicinal chemistry. By providing a rigid [5,6]-fused bicyclic core with a versatile hydroxymethyl synthetic handle, it allows for the development of highly selective kinase inhibitors, metalloprotease antagonists, and plasma kallikrein (PKal) inhibitors[1].

This guide provides a comprehensive, data-driven comparison of the ADME properties of compounds derived from the (2-methylisoindolin-5-yl)methanol scaffold against traditional bioisosteres, alongside the self-validating experimental methodologies required to assess them.

Rationale and Structural Causality in ADME Profiling

When optimizing a lead compound, medicinal chemists frequently face a choice between various nitrogen-containing ring systems. The causality behind the superior pharmacokinetic profile of the 2-methylisoindoline scaffold lies in its spatial geometry and electronic distribution.

Larger [6,6]-fused systems, such as 1,2,3,4-tetrahydroisoquinoline (THIQ), possess significant conformational flexibility. This flexibility allows them to easily adopt the geometries required to bind the active sites of Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative metabolism. Furthermore, the oxidation of THIQ derivatives frequently results in the formation of reactive epoxides or quinone methides. These reactive electrophiles are rapidly trapped by glutathione (GSH) in vivo, a primary indicator of downstream hepatotoxicity and idiosyncratic adverse drug reactions [2].

In contrast, the rigid [5,6]-fused 2-methylisoindoline ring sterically restricts CYP-mediated epoxidation. When utilized as a P4 moiety in PKal inhibitors or as a core scaffold in ADAMTS-4/5 inhibitors, this structural rigidity translates to prolonged microsomal half-lives, negligible GSH adduct formation, and excellent cross-species oral bioavailability[1, 2].

Pathway Isoindoline [5,6]-Fused Isoindoline Scaffold CYP_Iso CYP450 Oxidation Isoindoline->CYP_Iso THIQ [6,6]-Fused THIQ Scaffold CYP_THIQ CYP450 Oxidation THIQ->CYP_THIQ StableMet Stable Hydroxylated Metabolite CYP_Iso->StableMet Steric Restriction ReactiveMet Reactive Epoxide/ Quinone Methide CYP_THIQ->ReactiveMet Conformational Flexibility Excretion Renal/Biliary Excretion StableMet->Excretion GSH_Adduct GSH Adduct Formation (Toxicity Risk) ReactiveMet->GSH_Adduct

Metabolic biotransformation pathways comparing isoindoline and THIQ scaffolds.

Comparative ADME Data Analysis

To objectively evaluate the performance of the (2-methylisoindolin-5-yl)methanol scaffold, we must benchmark its derivatives against equivalent compounds utilizing THIQ or standard benzyl alcohol moieties. The data summarized below reflects typical ADME profiles observed during the lead optimization of metalloprotease and protease inhibitors [1, 2].

Pharmacokinetic Parameter(2-Methylisoindolin-5-yl) Scaffold1,2,3,4-Tetrahydroisoquinoline (THIQ)Benzyl Alcohol Scaffold
Liver Microsomal Stability ( t1/2​ ) > 67 min (High Stability)< 30 min (Low Stability)~45 min (Moderate)
Reactive Metabolite (GSH) Trapping Negative (Safe Profile)Positive (High Toxicity Risk)Variable
Oral Bioavailability ( F% ) 50 - 88% (Rat/Mouse)< 30% (High First-Pass Metabolism)40 - 60%
Major CYP Inhibition ( IC50​ ) > 30 μM (Minimal liability)< 10 μM (CYP3A4 / CYP2D6 liability)> 20 μM
Plasma Protein Binding (Free Fraction) 3 - 6% unbound < 1% unbound (Highly bound)~10% unbound
hERG Inhibition ( IC50​ ) > 30 μM (No cardiotoxicity)Variable (Often < 15 μM)> 30 μM

Data Interpretation: Derivatives of (2-methylisoindolin-5-yl)methanol consistently outperform THIQ analogs in metabolic stability. The lack of appreciable CYP inhibition (with the occasional exception of mild CYP1A2 inhibition) ensures a low risk of drug-drug interactions (DDIs). Furthermore, the high oral bioavailability across multiple species (rat, mouse, dog) makes this scaffold highly attractive for oral drug formulations.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the ADME data presented above must be generated using robust, self-validating assay systems. Below are the step-by-step protocols for the two most critical assays: Liver Microsomal Stability and GSH Trapping.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) of the compound. A self-validating system requires the concurrent use of a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) to verify the enzymatic activity of the microsomes.

  • Preparation: Prepare a 10 mM stock solution of the (2-methylisoindolin-5-yl) derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add human, rat, or mouse liver microsomes to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 μL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression ( k ) is used to calculate t1/2​=0.693/k .

Protocol B: Reactive Metabolite (GSH) Trapping Assay

This protocol identifies the formation of toxic electrophilic intermediates.

  • Incubation Mixture: Combine the test compound (10 μM) with human liver microsomes (1.0 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add reduced glutathione (GSH) to a final concentration of 5 mM.

  • Initiation & Incubation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Quenching & Centrifugation: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes.

  • Detection: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts) and monitor for mass shifts corresponding to [M+O+GSH] or [M+GSH] .

Workflow Start Synthesize (2-Methylisoindolin-5-yl) Derivatives Microsome Liver Microsomal Stability (Protocol A) Start->Microsome GSH GSH Trapping Assay (Protocol B) Microsome->GSH CYP CYP450 Inhibition Profiling (1A2, 2C9, 2D6, 3A4) GSH->CYP InVivo In Vivo PK Evaluation (Bioavailability, Clearance) CYP->InVivo Stable & Safe Fail Structural Optimization CYP->Fail High Toxicity/Inhibition Success Lead Candidate Selection InVivo->Success High F%, Low Cl InVivo->Fail Poor PK Parameters

Standardized ADME-Tox screening workflow for isoindoline derivative lead optimization.

Conclusion

The selection of a core scaffold dictates the entire pharmacokinetic trajectory of a drug discovery program. As demonstrated by the comparative data, compounds derived from the (2-methylisoindolin-5-yl)methanol building block offer a profound advantage over traditional [6,6]-fused systems. By inherently resisting CYP-mediated epoxidation and avoiding reactive metabolite formation, this scaffold provides a highly stable, orally bioavailable, and safe foundation for developing next-generation therapeutics.

References

  • Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. ACS Medicinal Chemistry Letters.[Link]

  • Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. Journal of Medicinal Chemistry.[Link]

Validation

Conformational Analysis of (2-Methylisoindolin-5-yl)methanol and its Derivatives: A Comparative Guide

Executive Summary & Structural Significance In modern drug discovery, the restriction of conformational space is a primary strategy for optimizing target binding affinity and improving pharmacokinetic profiles. (2-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery, the restriction of conformational space is a primary strategy for optimizing target binding affinity and improving pharmacokinetic profiles. (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9)[1] serves as a highly rigidified bioisostere for acyclic N -methylbenzylamines. By fusing a pyrroline ring to a benzene core, the isoindoline scaffold locks the nitrogen lone pair into a defined trajectory, drastically reducing the entropic penalty upon receptor binding.

However, the isoindoline ring is not entirely static. It undergoes a dynamic "envelope" puckering motion coupled with nitrogen inversion[2]. Understanding the energetic barriers of these conformational changes—and how they compare to alternative derivatives—is critical for medicinal chemists selecting the optimal building block for structure-based drug design (SBDD).

Conformational Dynamics: Ring Puckering and Nitrogen Inversion

The 3D topography of (2-Methylisoindolin-5-yl)methanol is dictated by two coupled dynamic processes:

  • Ring Puckering : The five-membered ring adopts an envelope conformation where the nitrogen atom sits out of the coplanar benzene plane.

  • Nitrogen Inversion : The N -methyl group can occupy either an axial or equatorial position relative to the fused ring system.

Spectroscopic analyses of the parent isoindoline system demonstrate that the axial and equatorial conformers exist as distinct local minima on the potential energy surface[2]. The interconversion between these states requires overcoming an energy barrier ( ΔG‡ ) that is highly sensitive to the nature of the nitrogen substituent. The electron conjugation between the π∗ orbital of the benzene ring and the nitrogen lone pair acts as the primary stereoelectronic driver for this structural behavior[2].

ConformationalDynamics A Planar Transition State (High Energy) B Axial N-Me Conformer (Envelope Pucker) D Nitrogen Inversion Barrier (~10-15 kcal/mol) B->D Thermal Energy E Ring Puckering Motion B->E Coupled Dynamics C Equatorial N-Me Conformer (Envelope Pucker) C->D Relaxation C->E D->A TS Approximation

Fig 1. Thermodynamic cycle of isoindoline conformational interconversion.

Comparative Analysis: Product vs. Alternatives

To objectively evaluate (2-Methylisoindolin-5-yl)methanol, we must compare its physicochemical and conformational properties against its unsubstituted, sterically bulky, and acyclic counterparts[3][4].

CompoundCAS NumberN-SubstituentConformational Entropy ( ΔS )N-Inversion Barrier ( ΔG‡ )Primary Drug Discovery Application
(2-Methylisoindolin-5-yl)methanol 439691-87-9-CH 3​ Low~11-13 kcal/molRigidified bioisostere for N -methylbenzylamines; optimized lipophilicity.
Isoindolin-5-ylmethanol 127168-98-3-HLow~8-10 kcal/molH-bond donor/acceptor targeting; fragment-based screening.
(2-Benzylisoindolin-5-yl)methanol 127169-16-8-BenzylModerate>15 kcal/molProbing deep hydrophobic pockets; bulky vector trajectory.
(4-((Methylamino)methyl)phenyl)methanol 132719-04-1AcyclicHigh<5 kcal/mol (Free rotation)Flexible linker; baseline comparator for entropic penalty.

Key Insights:

  • Entropic Advantage : The acyclic comparator, (4-((Methylamino)methyl)phenyl)methanol, suffers a massive entropic penalty upon binding due to the free rotation of the benzylic C-N bond. The isoindoline derivatives eliminate this rotational degree of freedom.

  • Tuning the Barrier : Moving from the N -H (Isoindolin-5-ylmethanol) to the N -Me derivative increases the inversion barrier due to 1,3-diaxial-like steric clashes in the transition state. This allows the N -Me variant to "lock" into a preferred binding conformation more effectively than the N -H parent.

Experimental Methodologies & Self-Validating Protocols

To rigorously quantify these conformational differences, researchers must employ self-validating physical chemistry protocols. Below are the field-proven methodologies for evaluating isoindoline derivatives.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Objective : Quantify the nitrogen inversion and ring puckering barriers ( ΔG‡ ) of (2-Methylisoindolin-5-yl)methanol.

Causality & Design : CD 2​ Cl 2​ is selected as the solvent because its low freezing point (178 K) allows for the observation of the slow-exchange regime of the isoindoline ring. Standard solvents like CDCl 3​ freeze prematurely (210 K), which would obscure the coalescence point of the N -methyl signals.

Self-Validating Mechanism : The protocol mandates the use of a neat methanol-d 4​ capillary as an internal temperature standard. The chemical shift difference ( Δδ ) between the methanol CH 3​ and OH protons provides a self-validating, console-independent measurement of the exact probe temperature, ensuring all Eyring plot calculations are strictly accurate.

Step-by-Step Workflow :

  • Sample Preparation : Dissolve 5 mg of the isoindoline derivative in 0.5 mL of anhydrous CD 2​ Cl 2​ . Insert the sealed methanol-d 4​ temperature calibration capillary into the NMR tube.

  • Data Acquisition : Acquire high-resolution 1 H NMR spectra from 300 K down to 180 K in 10 K decrements. Reduce decrements to 2 K near the anticipated coalescence temperature ( Tc​ ) of the benzylic CH 2​ diastereotopic protons.

  • Lineshape Analysis : Utilize dynamic NMR simulation software to fit the experimental spectra, extracting the exchange rate constant ( k ) at each temperature step.

  • Thermodynamic Extraction : Plot ln(k/T) vs. 1/T (Eyring plot) to derive the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation.

VTNMRWorkflow N1 Sample Prep (CD2Cl2, 5 mM) N2 VT-NMR Acquisition (180K to 300K) N1->N2 N3 Lineshape Analysis (Coalescence Temp) N2->N3 N4 Eyring Equation (Extract ΔG‡) N3->N4

Fig 2. Self-validating VT-NMR workflow for determining the nitrogen inversion barrier.

Protocol B: Computational DFT Profiling of Ring Pucker

Objective : Map the potential energy surface (PES) of the axial vs. equatorial conformers.

Causality & Design : The B3LYP/6-311+G(d) level of theory is chosen because it has been experimentally proven to accurately model the delicate electron conjugation between the π∗ orbital of the benzene ring and the nitrogen lone pair in isoindolines[2]. Lower basis sets fail to accurately predict the envelope pucker angle.

Self-Validating Mechanism : The computational protocol requires a frequency calculation immediately following geometry optimization. The absence of imaginary frequencies mathematically validates that the identified axial and equatorial conformers are true local minima. Conversely, the presence of exactly one imaginary frequency validates the isolation of the planar transition state.

Step-by-Step Workflow :

  • Coordinate Generation : Build the 3D structure of (2-Methylisoindolin-5-yl)methanol in both axial and equatorial starting geometries.

  • Optimization : Run geometry optimization using the B3LYP functional and 6-311+G(d) basis set in a simulated solvent continuum (e.g., SMD model for water or dichloromethane).

  • Frequency Validation : Execute vibrational frequency calculations. Confirm 0 imaginary frequencies for minima and 1 for the transition state.

  • Energy Mapping : Calculate the zero-point energy (ZPE) corrected ΔG between the axial and equatorial states to determine the dominant conformer in solution.

Conclusion

For drug development professionals, the transition from an acyclic benzylamine to an isoindoline derivative like (2-Methylisoindolin-5-yl)methanol represents a sophisticated leap in conformational control. By understanding and measuring the specific nitrogen inversion barriers and ring puckering dynamics, researchers can rationally design molecules that perfectly complement the steric and electronic demands of their target receptor pockets.

References

  • BLD Pharm. "439691-87-9 | (2-Methylisoindolin-5-yl)methanol".
  • Okuyama, K., et al. (2010). "Electronic spectra of jet-cooled isoindoline: Spectroscopic determination of energy difference between conformational isomers". The Journal of Chemical Physics, AIP Publishing.
  • BLD Pharm. "127168-98-3 | Isoindolin-5-ylmethanol".
  • BLD Pharm. "223512-55-8 |[4-(Aminomethyl)-3,5-dimethylphenyl]methanol / Acyclic Comparators".
  • Beilstein Journal of Organic Chemistry (2013). "The chemistry of isoindole natural products".

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Methylisoindolin-5-yl)methanol

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a definitive, self-validating system for handling (2-Methylisoindolin-5-yl)methanol (CAS: 43...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a definitive, self-validating system for handling (2-Methylisoindolin-5-yl)methanol (CAS: 439691-87-9).

This compound—featuring a rigid isoindoline core and a hydroxymethyl functional group—is a highly valuable intermediate in the synthesis of targeted therapeutics (e.g., kinase inhibitors and CNS-active agents). However, its physicochemical properties demand rigorous engineering controls and precise Personal Protective Equipment (PPE) to ensure both laboratory safety and experimental integrity.

Physicochemical Hazard Profile & Causality

Understanding the why behind a chemical's risk profile is the foundation of a robust safety protocol.

  • Mechanistic Hazard (Basicity): The tertiary amine (N-methylisoindoline) nitrogen acts as a Lewis base. Upon contact with physiological moisture (sweat, ocular fluid, respiratory mucosa), it induces localized pH elevations. This results in standard GHS hazards: H315 (Skin Irritation), H319 (Eye Irritation), and H335 (May cause respiratory irritation), as classified under standard chemical hazard frameworks [4].

  • Aerosolization Risk: As a fine powder (MW: 163.22 g/mol ), static electricity generated during mechanical spatulation can cause particles to repel and aerosolize. This dramatically increases the risk of inhalation and laboratory cross-contamination.

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a strict PPE regimen is required, grounded in the [1].

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile Gloves (≥4 mil thickness), Double-glovedNitrile provides superior chemical resistance against basic organic amines compared to latex. Double gloving ensures a fail-safe against micro-tears during mechanical spatulation.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against corneal irritation (H319) caused by the basicity of the isoindoline nitrogen if airborne dust contacts ocular fluid.
Body Protection Flame-resistant (FR) Lab Coat, fully buttonedPrevents dermal exposure (H315). FR material is mandated if the compound is handled near flammable solvents (e.g., during dissolution in methanol or dichloromethane).
Respiratory N95/P100 Particulate Respirator (if outside hood)Mitigates the inhalation of fine particulate matter (H335), preventing respiratory tract irritation and systemic absorption.

Operational Workflow & Handling Protocol

Every procedure must be a self-validating system. Do not proceed to the next step unless the current step's success criteria are met, in accordance with the[2].

Step 1: Pre-Operation Setup & Engineering Controls

  • Action: Activate the chemical fume hood and verify the magnehelic gauge reads between 80–100 feet per minute (fpm).

  • Validation: Visual confirmation of continuous inward airflow using a Kimwipe or smoke tube.

  • Causality: Ensures any aerosolized (2-Methylisoindolin-5-yl)methanol is captured before reaching the operator's breathing zone.

Step 2: Anti-Static Weighing and Transfer

  • Action: Pass an anti-static zero-stat gun over the analytical balance and the polystyrene weigh boat. Use a grounded stainless-steel spatula to transfer the powder.

  • Validation: The powder rests flat in the boat without "jumping" or clinging to the spatula.

  • Causality: Eliminating electrostatic discharge (ESD) prevents the fine amine powder from aerosolizing, directly mitigating the H335 inhalation hazard.

Step 3: Solvent Addition & Dissolution

  • Action: Transfer the powder to the reaction vessel. Add the reaction solvent (e.g., DCM or Methanol) slowly down the side of the vessel rather than directly onto the powder.

  • Validation: Complete dissolution with no visible particulate matter escaping the vessel neck.

  • Causality: Wetting the powder gently prevents the displacement of air from ejecting dry particulates into the hood environment.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a Kimwipe dampened with a mild acidic solution (e.g., 1% Citric Acid or dilute Acetic Acid), followed by a 70% Isopropanol wipe.

  • Validation: Surfaces are visually clean; no residual amine odor.

  • Causality: The mild acid protonates the residual isoindoline base, rendering it a highly water-soluble, non-volatile salt that is easily wiped away.

Spill Response & Disposal Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination, adhering to [3].

  • Evacuate and Assess: If the spill is outside the fume hood, step back and allow the HVAC system to clear airborne dust for 5 minutes.

  • Containment: Gently cover the spilled (2-Methylisoindolin-5-yl)methanol powder with damp absorbent pads to suppress dust. Do not dry sweep.

  • Neutralization: Spray the covered area with a dilute acidic neutralizing agent (e.g., 5% acetic acid) to convert the free base amine into a stable, non-volatile salt.

  • Collection & Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Hazardous Waste: Toxic Organic Amine / (2-Methylisoindolin-5-yl)methanol".

Process Visualization

HandlingWorkflow Start 1. Pre-Operation PPE & Hood Check Weigh 2. Anti-static Weighing & Transfer Start->Weigh Airflow Verified Dissolve 3. Solvent Addition (Dust Mitigation) Weigh->Dissolve Powder Secured Spill Exception: Spill Mitigation Weigh->Spill Aerosolization / Drop Decon 4. Decontamination (Mild Acid Wash) Dissolve->Decon Reaction Setup Complete Dissolve->Spill Splash Event Dispose 5. EPA-Compliant Waste Disposal Decon->Dispose Waste Segregation Spill->Decon Neutralize & Sweep

Fig 1: Workflow and spill mitigation for handling (2-Methylisoindolin-5-yl)methanol.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). US Department of Labor. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). URL: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary (40 CFR Part 262). URL: [Link]

  • National Center for Biotechnology Information. PubChem Database. National Library of Medicine. URL: [Link]

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